Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H68N14O8 |
|---|---|
Molekulargewicht |
825.0 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C36H68N14O8/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43)/t20-,21-,23-,24-,25-,27-,28-/m0/s1 |
InChI-Schlüssel |
NJZWJYWUGVGZOH-ZPLLCTTDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Cellular Landscape of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, abbreviated as Ac-GAVILRR-NH2, presents a compelling subject for investigation within cellular and molecular research. Characterized by its amphipathic nature, with distinct hydrophobic (Gly-Ala-Val-Ile-Leu) and highly cationic (Arg-Arg) regions, this peptide is predicted to interact significantly with cellular membranes. This technical guide synthesizes the available information on peptides with similar characteristics to elucidate the potential cellular targets, mechanisms of action, and relevant experimental methodologies for studying Ac-GAVILRR-NH2. While direct experimental data for this specific peptide is not yet available in the public domain, this document provides a foundational framework for its scientific exploration.
Peptide Profile and Physicochemical Properties
The primary sequence of the peptide is Acetyl-Glycine-Alanine-Valine-Isoleucine-Leucine-Arginine-Arginine-Amide. Its structure is characterized by a hydrophobic N-terminal region and a C-terminal region containing two positively charged arginine residues. This amphipathic design is a key determinant of its likely biological interactions.
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 869.1 g/mol | Sequence-based calculation |
| Isoelectric Point (pI) | ~12.5 | Sequence-based prediction |
| Net Charge at pH 7.4 | +2 | Henderson-Hasselbalch Equation |
| Hydrophobicity | High | Gravy Score Calculation |
Table 1: Predicted Physicochemical Properties of Ac-GAVILRR-NH2.
A molecular model of a similar conical peptide suggests a structure where the positively charged hydrophilic region and a hydrophobic region are spatially separated, potentially facilitating membrane interaction[1].
Potential Cellular Targets and Mechanisms of Action
Based on its structural features, particularly the presence of two consecutive arginine residues, Ac-GAVILRR-NH2 can be classified as an arginine-rich peptide, a subset of cell-penetrating peptides (CPPs). The mechanism of cellular entry for such peptides is a subject of ongoing research, with several proposed models.
Primary Target: The Plasma Membrane
The initial and primary site of interaction for Ac-GAVILRR-NH2 is predicted to be the cell plasma membrane. The positively charged arginine residues are expected to electrostatically interact with negatively charged components of the membrane, such as heparan sulfate (B86663) proteoglycans and phospholipids (B1166683) (e.g., phosphatidylserine).
Proposed Mechanisms of Cellular Uptake
Several pathways have been proposed for the internalization of arginine-rich CPPs:
-
Direct Translocation: This model suggests the peptide directly penetrates the lipid bilayer, a process that is not fully understood but may involve transient pore formation.
-
Endocytosis: This is a major pathway for CPP uptake and can be further categorized into:
-
Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits.
-
Caveolae-mediated endocytosis: Utilizes caveolae, small invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of fluid-phase uptake.
-
-
Membrane Multilamellarity and Fusion Pore Formation: A more recent model suggests that arginine-rich peptides can induce the formation of multilamellar structures at the cell surface, which then fuse with the plasma membrane to release the peptide into the cytoplasm.
Potential Intracellular Targets
Should Ac-GAVILRR-NH2 successfully enter the cell, its cationic and amphipathic nature suggests potential interactions with various intracellular components. Drawing parallels from other antimicrobial and cell-penetrating peptides, possible intracellular targets could include:
-
Nucleic Acids: The positively charged arginine residues could facilitate binding to negatively charged DNA and RNA, potentially interfering with replication, transcription, or translation.
-
Mitochondria: The mitochondrial membrane has a significant negative potential, making it a potential target for cationic peptides, which could lead to membrane disruption and apoptosis.
-
Enzymes and Proteins: The peptide could interact with proteins involved in critical cellular processes such as protein synthesis and folding.
Detailed Experimental Protocols
To investigate the cellular targets and mechanism of action of Ac-GAVILRR-NH2, a series of well-established experimental protocols can be employed.
Peptide Synthesis and Labeling
-
Solid-Phase Peptide Synthesis (SPPS): The peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Fluorescent Labeling: For visualization and quantification of cellular uptake, the peptide can be labeled with a fluorescent dye (e.g., FITC, TAMRA, or Alexa Fluor dyes) at the N-terminus prior to acetylation.
Characterization of Peptide-Membrane Interactions
-
Liposome Leakage Assay:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Incubate the LUVs with varying concentrations of Ac-GAVILRR-NH2.
-
Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane disruption and dye leakage.
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate a solution of Ac-GAVILRR-NH2 into a solution containing LUVs of a specific lipid composition.
-
Measure the heat changes upon binding to determine thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Cellular Uptake and Localization Studies
-
Confocal Laser Scanning Microscopy (CLSM):
-
Culture cells on glass-bottom dishes.
-
Incubate the cells with fluorescently labeled Ac-GAVILRR-NH2 for various time points and at different concentrations.
-
Co-stain with markers for specific cellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Visualize the cellular localization of the peptide using a confocal microscope.
-
-
Flow Cytometry:
-
Incubate cells in suspension with fluorescently labeled Ac-GAVILRR-NH2.
-
Wash the cells to remove unbound peptide.
-
Analyze the cell population using a flow cytometer to quantify the percentage of cells that have taken up the peptide and the mean fluorescence intensity.
-
Summary and Future Directions
This compound is a synthetic peptide with significant potential for interacting with and traversing cellular membranes due to its amphipathic and cationic properties. While direct experimental evidence is currently lacking, a robust framework for its investigation can be built upon the extensive research into arginine-rich cell-penetrating peptides. The primary cellular target is likely the plasma membrane, with subsequent internalization through one or more proposed mechanisms. Future research should focus on validating these predictions through the detailed experimental protocols outlined in this guide. Elucidating the precise mechanism of action and identifying specific intracellular targets will be crucial for harnessing the potential of Ac-GAVILRR-NH2 in therapeutic and research applications.
References
In Vitro and In Vivo Stability of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide's structure includes two key modifications known to enhance stability: N-terminal acetylation and C-terminal amidation.[1] The acetyl group at the N-terminus and the amide group at the C-terminus protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.
Predicted Physicochemical Properties
A foundational understanding of the peptide's physicochemical properties is essential for designing and interpreting stability studies.
| Property | Predicted Value | Significance in Stability Assessment |
| Molecular Formula | C36H68N14O8 | Essential for mass spectrometry-based detection and quantification. |
| Molecular Weight | 825.0 g/mol | Influences chromatographic retention and is a key identifier in mass spectrometry. |
| Amino Acid Composition | Glycine, Alanine, Valine, Isoleucine, Leucine, Arginine (x2) | The presence of two arginine residues makes the peptide susceptible to trypsin-like proteases. The hydrophobic residues (Val, Ile, Leu) can influence aggregation and binding to plasma proteins. |
| N-terminal Modification | Acetylation | Blocks degradation by aminopeptidases. |
| C-terminal Modification | Amidation | Blocks degradation by carboxypeptidases. |
In Vitro Stability Assessment
In vitro stability studies are crucial for initial screening and understanding the inherent chemical and enzymatic liabilities of a peptide. The primary matrices for these studies are typically human plasma and specific enzyme solutions.
Plasma Stability
Objective: To determine the rate at which Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is degraded in human plasma.
Expected Observations: N-terminal acetylation and C-terminal amidation are known to significantly increase the stability of peptides in plasma. However, the presence of two adjacent arginine residues presents a potential cleavage site for trypsin-like enzymes present in plasma. Studies on other short, arginine-rich peptides have shown that while these modifications enhance stability, degradation can still occur.[2][3]
Table 1: Hypothetical Plasma Stability Data for this compound
| Time (hours) | Percent Intact Peptide Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 1 | 85 ± 4.2 |
| 4 | 60 ± 5.1 |
| 8 | 35 ± 3.8 |
| 24 | <10 |
This data is illustrative and based on typical degradation profiles of stabilized peptides.
Enzymatic Stability (Trypsin)
Objective: To quantify the susceptibility of the peptide to a specific, well-characterized protease like trypsin, which cleaves at the C-terminal side of arginine and lysine (B10760008) residues.
Expected Observations: Due to the -Arg-Arg- sequence, the peptide is expected to be a substrate for trypsin. The primary degradation product would likely be Ac-Gly-Ala-Val-Ile-Leu-Arg-OH, with the release of Arginine-NH2.
Table 2: Hypothetical Trypsin Degradation Data for this compound
| Time (minutes) | Percent Intact Peptide Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 15 | 70 ± 3.5 |
| 30 | 45 ± 2.9 |
| 60 | 20 ± 2.1 |
| 120 | <5 |
This data is illustrative and highlights the expected susceptibility to a targeted protease.
In Vivo Stability and Pharmacokinetics
In vivo studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
Key Pharmacokinetic Parameters:
| Parameter | Definition | Expected Characteristics for this compound |
| Half-life (t½) | Time required for the plasma concentration of the peptide to decrease by half. | Expected to be relatively short, but longer than an unmodified peptide of the same sequence due to the terminal modifications. |
| Clearance (CL) | The volume of plasma cleared of the peptide per unit time. | Likely to be rapid due to enzymatic degradation and renal filtration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Expected to be relatively low, indicating distribution primarily in the extracellular fluid. |
Experimental Protocols
In Vitro Plasma Stability Assay
Methodology:
-
Materials: this compound, human plasma, DMSO, acetonitrile (ACN), trifluoroacetic acid (TFA), HPLC-grade water.
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.
-
Incubation:
-
Thaw frozen human plasma on ice.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. The final concentration of DMSO should be less than 1%.
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding three volumes of cold acetonitrile containing 1% TFA.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a reverse-phase HPLC system coupled to a mass spectrometer.
-
Monitor the disappearance of the parent peptide mass over time.
-
The percentage of intact peptide remaining at each time point is calculated relative to the T=0 sample.
-
In Vivo Pharmacokinetic Study
Methodology:
-
Animal Model: Typically, rodents such as rats or mice are used for initial pharmacokinetic studies.
-
Dosing:
-
Prepare a sterile formulation of the peptide in a suitable vehicle (e.g., saline).
-
Administer the peptide via the desired route (e.g., intravenous bolus for determining clearance and half-life).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Extract the peptide from the plasma samples, typically using protein precipitation with acetonitrile.
-
Quantify the concentration of the peptide in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Signaling Pathways and Degradation Mechanisms
The primary pathway for the degradation of this compound in a biological system is enzymatic proteolysis.
Conclusion
The stability of this compound is a multifaceted issue influenced by its amino acid sequence and terminal modifications. The N-terminal acetylation and C-terminal amidation are critical for protecting the peptide from exopeptidases, thereby enhancing its overall stability. However, the presence of an internal di-arginine motif makes it a likely target for endopeptidases such as trypsin. A thorough evaluation of its stability in plasma and its pharmacokinetic profile in relevant animal models, using the protocols outlined in this guide, is essential for its further development as a potential therapeutic agent. The provided methodologies and predictive frameworks offer a solid foundation for researchers to design and execute robust stability studies for this and other related peptides.
References
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Technical Guide to Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich CPPs are known for their ability to traverse cellular membranes and deliver a variety of molecular cargo into the cytoplasm.[1][2] The guanidinium (B1211019) headgroup of arginine is a key player in this process, capable of forming bidentate hydrogen bonds with negatively charged components of the cell membrane such as phosphates, sulfates, and carboxylates.[3] This guide will, therefore, extrapolate from studies on well-characterized arginine-rich CPPs, such as octa-arginine (R8), to provide a comprehensive technical overview of the probable cell permeability and uptake mechanisms of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2.
Predicted Mechanisms of Cellular Uptake
The cellular uptake of arginine-rich peptides is a complex process that is not fully elucidated but is understood to occur primarily through two major pathways: direct translocation and endocytosis. The prevailing mechanism is often dependent on the peptide's concentration, the cell type, and the experimental conditions.[4]
1. Direct Translocation: This energy-independent pathway involves the peptide moving directly across the plasma membrane into the cytosol. While the precise mechanism is debated, it is thought to involve the interaction of the positively charged arginine residues with the negatively charged phospholipids (B1166683) of the cell membrane, leading to membrane destabilization and the formation of transient pores.[5]
2. Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles. Several endocytic pathways may be involved in the uptake of arginine-rich CPPs:[5]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the peptide itself. Studies on octa-arginine (R8) have shown that its interaction with heparan sulfate (B86663) proteoglycans, like syndecan-4, on the cell surface can trigger a signaling cascade involving protein kinase Cα (PKCα), leading to macropinocytic uptake.[1]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of small vesicles coated with the protein clathrin.
-
Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae.
Once inside endosomes, the peptide or its cargo must escape into the cytoplasm to be biologically active, a step that is often a major hurdle for efficient delivery.[6]
Quantitative Data on Arginine-Rich Peptide Uptake
The following tables summarize quantitative data from studies on octa-arginine (R8), which can serve as a proxy for this compound due to the shared arginine-rich character.
Table 1: Effect of Temperature on Cellular Uptake of Octa-arginine (R8) in HeLa Cells
| Peptide Concentration | Incubation Time | Temperature (°C) | Reduction in Uptake (%) | Reference |
| 10 µM | 1 hour | 4 | 39 | [7] |
This data indicates a significant energy-dependent component to the uptake mechanism, as lowering the temperature to 4°C inhibits cellular metabolic processes, including endocytosis.
Table 2: Representative Concentrations of Endocytosis Inhibitors for Uptake Mechanism Studies
| Inhibitor | Target Pathway | Typical Concentration Range | Reference(s) |
| Chlorpromazine | Clathrin-mediated endocytosis | 10 µg/mL | [8][9] |
| Genistein | Caveolae-mediated endocytosis | 200 µM | [9] |
| Wortmannin | Macropinocytosis (PI3K inhibitor) | 100 nM | [4] |
| Cytochalasin D | Macropinocytosis (Actin polymerization inhibitor) | 1-10 µM | [4] |
| Amiloride | Macropinocytosis (Na+/H+ exchange inhibitor) | 50-100 µM | [4] |
Note: Optimal inhibitor concentrations can be cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Quantitative Analysis of Peptide Uptake by Flow Cytometry
This protocol allows for the quantification of fluorescently-labeled peptide uptake by a cell population.
Materials:
-
Fluorescently-labeled this compound (e.g., with FITC or Texas Red)
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 24-well plate and culture to 70-80% confluency.
-
Prepare a working solution of the fluorescently-labeled peptide in serum-free culture medium at the desired concentration (e.g., 10 µM).
-
Wash the cells twice with PBS.
-
Add the peptide solution to the cells and incubate for a specified time (e.g., 1 hour) at 37°C. For a negative control, incubate cells with vehicle only.
-
To distinguish between membrane-bound and internalized peptide, wash the cells three times with cold PBS.
-
Add trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells and remove surface-bound peptide.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a tube.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cell population.
Protocol 2: Investigation of Uptake Mechanism Using Endocytosis Inhibitors
This protocol uses chemical inhibitors to probe the involvement of different endocytic pathways.
Materials:
-
Fluorescently-labeled peptide
-
HeLa cells
-
Endocytosis inhibitors (see Table 2 for examples)
-
Complete culture medium and PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and culture HeLa cells as described in Protocol 1.
-
Pre-incubate the cells with the respective endocytosis inhibitors at their optimal concentration in serum-free medium for 30-60 minutes at 37°C.
-
Without washing out the inhibitor, add the fluorescently-labeled peptide to the medium and co-incubate for 1 hour at 37°C.
-
Wash the cells thoroughly with cold PBS.
-
Quantify the cellular uptake using either flow cytometry (as in Protocol 1) or visualize by fluorescence microscopy (as in Protocol 3). A significant reduction in peptide uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.[4]
Protocol 3: Visualization of Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of the fluorescently-labeled peptide.
Materials:
-
Fluorescently-labeled peptide
-
HeLa cells cultured on glass-bottom dishes or coverslips
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Lysosomal or endosomal markers (e.g., LysoTracker)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
Procedure:
-
Culture HeLa cells on glass-bottom dishes.
-
Incubate the cells with the fluorescently-labeled peptide (e.g., 10 µM) for 1 hour at 37°C.
-
During the last 15-30 minutes of incubation, add nuclear and/or endo-lysosomal stains according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
For live-cell imaging, add fresh culture medium and immediately visualize under a confocal microscope.
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, wash with PBS, and mount with an appropriate mounting medium before imaging.[7]
Visualizations
References
- 1. Molecular interplays involved in the cellular uptake of octaarginine on cell surfaces and the importance of syndecan-4 cytoplasmic V domain for the activation of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of intracellular delivery of proteins by cell-penetrating peptides in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Exploring the Binding Affinity of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 to Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a subject of interest for its potential therapeutic applications. Its unique sequence, combining hydrophobic and basic residues, suggests a propensity for specific molecular interactions. This technical guide provides a comprehensive overview of the theoretical binding properties of this peptide, outlines detailed experimental protocols for determining its binding affinity to target proteins, and presents potential signaling pathways it may influence. The information herein is intended to serve as a foundational resource for researchers initiating studies on this peptide.
Peptide Characteristics
The peptide with the sequence this compound possesses distinct physicochemical properties derived from its constituent amino acids. The N-terminus is acetylated, and the C-terminus is amidated, modifications that increase its stability by preventing degradation by exopeptidases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Analysis |
| Molecular Formula | C36H69N15O8 | - |
| Molecular Weight | 828.0 g/mol | - |
| Isoelectric Point (pI) | ~12.5 | Highly basic due to the two arginine residues. |
| Grand Average of Hydropathicity (GRAVY) | -0.614 | Generally hydrophilic, but contains a significant hydrophobic stretch. |
The sequence features a block of hydrophobic amino acids (Gly-Ala-Val-Ile-Leu) followed by two positively charged arginine residues. This amphipathic nature suggests potential interactions with proteins that have complementary hydrophobic and charged surfaces. The tandem arginine residues are a common motif in cell-penetrating peptides and may facilitate interaction with negatively charged cell membranes or protein domains.
Potential Protein Targets and Interactions
The specific target proteins for this compound are not yet elucidated in published literature. However, based on its structure, we can hypothesize potential interaction partners:
-
Proteins with Acidic Pockets: The positively charged arginine residues could mediate strong electrostatic interactions with proteins that have surface-exposed acidic residues (aspartate, glutamate).
-
Hydrophobic Groove Binders: The N-terminal hydrophobic region could fit into hydrophobic grooves or pockets on target proteins.
-
Cell Surface Receptors: The peptide's size and charge may allow it to interact with cell surface receptors, potentially modulating their activity.
Experimental Protocols for Binding Affinity Determination
To quantify the binding affinity of this compound to a target protein, several biophysical techniques can be employed. The choice of method will depend on the nature of the target protein and the specific information required.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events on a sensor surface.
Methodology:
-
Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A series of concentrations of the this compound peptide (the analyte) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Figure 1. A simplified workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell, and the peptide is loaded into the injection syringe.
-
Titration: A series of small injections of the peptide are made into the sample cell.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by a sensitive calorimeter.
-
Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the binding stoichiometry (n), enthalpy change (ΔH), and association constant (KA), from which the dissociation constant (KD) and Gibbs free energy (ΔG) can be calculated.
Figure 2. An overview of the Isothermal Titration Calorimetry (ITC) experimental process.
Hypothetical Signaling Pathway Involvement
Given the peptide's characteristics, it could potentially modulate signaling pathways involved in cell growth, inflammation, or apoptosis. For instance, if the peptide were to bind to and inhibit a protein kinase, it could disrupt a phosphorylation cascade.
Figure 3. A diagram of a hypothetical signaling pathway where the peptide inhibits an upstream kinase.
Conclusion
While specific binding data for this compound is not currently available in the public domain, this guide provides a robust framework for initiating such investigations. The peptide's amphipathic nature, with distinct hydrophobic and cationic regions, suggests a high potential for specific protein interactions. The detailed experimental protocols for SPR and ITC offer clear pathways to quantitatively assess these interactions. The hypothetical signaling pathway illustrates how this peptide could exert a biological effect. This document serves as a valuable resource for researchers aiming to unravel the functional role of this and similar synthetic peptides.
Comprehensive literature review on Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide characterized by a sequence of seven amino acids, acetylated at the N-terminus and amidated at the C-terminus. This modification enhances its stability and mimics the structure of naturally occurring peptides. Its composition, featuring a blend of hydrophobic and basic residues, suggests potential for diverse biological activities. This document provides a comprehensive overview of the available technical information for this peptide, including its physicochemical properties, potential biological roles, and synthetic methodologies.
Core Peptide Information
The peptide with the sequence this compound is a chemically synthesized molecule. The N-terminal acetylation and C-terminal amidation are common modifications in peptide chemistry to increase resistance to enzymatic degradation and to alter solubility and bioavailability.[1]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C36H68N14O8 | [1] |
| Molecular Weight | 825.0 g/mol | [1] |
| Structure | Conical peptide with a nanodonut structure | [2][3] |
Synthesis and Manufacturing
The synthesis of this compound is achievable through established peptide synthesis protocols.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS): This is a common and efficient method for synthesizing peptides like this compound.[1] The general workflow for SPPS is as follows:
-
Resin Selection and Preparation: A suitable solid support resin, typically a polystyrene-based resin functionalized with an appropriate linker, is chosen.
-
First Amino Acid Attachment: The C-terminal amino acid (Arginine) with its alpha-amino group protected (e.g., with Fmoc or Boc) is coupled to the resin.
-
Deprotection: The protecting group on the alpha-amino group of the resin-bound amino acid is removed.
-
Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected amino group of the preceding residue. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Arg, Leu, Ile, Val, Ala, Gly).
-
N-terminal Acetylation: After the final amino acid (Glycine) is coupled and its N-terminal protecting group is removed, the N-terminus is acetylated using a reagent like acetic anhydride.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
A generalized workflow for Solid-Phase Peptide Synthesis is depicted below.
Other Synthesis Methods:
-
Liquid-Phase Synthesis: In this method, the peptide is synthesized in solution without a solid support.[1]
-
Enzymatic Synthesis: Specific enzymes can be used to form peptide bonds under mild conditions.[1]
Potential Biological Activity and Applications
While specific experimental data for this compound is not extensively available in peer-reviewed literature, the amino acid composition provides clues to its potential biological functions. The presence of two arginine residues is particularly significant, as arginine-rich peptides are known for various biological activities.[1]
Postulated Mechanisms of Action
The biological activity of peptides like this compound can be attributed to several factors:[1]
-
Membrane Interaction: The cationic nature of the arginine residues can facilitate interaction with negatively charged cell membranes, potentially leading to cell penetration or membrane disruption.
-
Receptor Binding: The specific sequence of amino acids may allow for binding to particular cellular receptors, initiating downstream signaling pathways.
-
Enzyme Inhibition: The peptide could act as a competitive or non-competitive inhibitor of specific enzymes.
A conceptual diagram illustrating these potential mechanisms is provided below.
Potential Applications
Based on the activities of similar peptides, potential applications for this compound could include:
-
Pharmaceuticals: It may serve as a therapeutic agent or as a component of a drug delivery system.[1]
-
Research: It can be used as a tool in biochemical assays to investigate protein-protein interactions or enzyme activities.[1]
-
Cosmetics: Certain peptides are utilized in cosmetic formulations for their potential skin-rejuvenating properties.[1]
Future Research Directions
The current body of literature on this compound is limited. To fully elucidate its biological functions and therapeutic potential, further research is warranted. Key areas for future investigation include:
-
In vitro and in vivo studies: Comprehensive biological assays are needed to determine its specific activities, such as antimicrobial, anti-inflammatory, or anti-cancer effects.
-
Mechanism of action studies: Detailed experiments are required to understand how the peptide exerts its biological effects at the molecular level.
-
Structure-activity relationship studies: Synthesizing and testing analogs of the peptide can help identify the key amino acid residues responsible for its activity and optimize its properties.
Conclusion
This compound is a synthetic peptide with potential for a range of biological activities, largely inferred from its amino acid composition. While detailed experimental data is currently sparse in the public domain, the established methods for its synthesis and the known functions of similar peptides provide a solid foundation for future research. Further investigation into its specific biological properties and mechanisms of action will be crucial to unlock its full potential in research, pharmaceuticals, and other applications.
References
Methodological & Application
Application Notes and Protocols: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in cell culture experiments. The peptide's sequence, featuring a hydrophobic N-terminal region (Gly-Ala-Val-Ile-Leu) and a highly basic C-terminal region (Arg-Arg), suggests it may possess cell-penetrating properties. The N-terminal acetylation and C-terminal amidation enhance its stability in biological environments.[1]
Peptide Characteristics and Solubility
The presence of two arginine residues makes this compound a basic peptide.[2] Such peptides are often more soluble in slightly acidic solutions.[2] While sterile water is a good initial solvent to try, solubility can be enhanced by the addition of a small amount of dilute acetic acid if needed.[2][3] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution in an aqueous buffer.[2]
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Sterile, deionized water | Initial solvent of choice for polar or easily dissolved peptides.[3] Suitable for most cell culture applications.[3] | If solubility is poor, proceed to the next option. |
| 0.1% Acetic Acid in sterile water | For basic peptides like this one that may not dissolve readily in neutral water.[3] | The acidic pH helps to protonate the arginine side chains, increasing solubility.[2] Ensure final pH is compatible with your cell line. |
| Dimethyl Sulfoxide (DMSO) | For highly hydrophobic peptides.[2] | Use a minimal amount to create a concentrated stock, then dilute with cell culture medium. High concentrations of DMSO can be toxic to cells. |
| Phosphate-Buffered Saline (PBS) | Can be used for reconstitution to a concentration of 1mg/ml.[4] | Ensure the lyophilized peptide does not contain salts that may precipitate in PBS. |
Experimental Protocols
Reconstitution of Lyophilized Peptide
This protocol details the steps for dissolving the lyophilized this compound peptide to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
0.1% Acetic Acid in sterile water (optional)
-
Dimethyl Sulfoxide (DMSO) (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide at low speed (e.g., 12,000 x g for 20 seconds) to pellet all the material at the bottom.[4]
-
Solvent Addition: Carefully open the vial and add the desired volume of the primary recommended solvent (sterile, deionized water) to achieve a target concentration (e.g., 1 mg/mL).[4]
-
Dissolution:
-
Recap the vial and gently vortex to ensure the liquid covers the entire inside surface.[4]
-
Allow the solution to sit at room temperature for 15-30 minutes to facilitate complete dissolution.[5][6] Gentle agitation or slow inversion can also be used.[5] Avoid vigorous shaking, which can cause peptide aggregation.[5]
-
-
Troubleshooting Solubility:
-
If the peptide does not fully dissolve in sterile water, add 0.1% acetic acid dropwise while vortexing until the peptide is in solution.[2]
-
Alternatively, for a fresh attempt, dissolve the peptide in a minimal amount of DMSO and then slowly add this concentrated stock to your aqueous buffer or cell culture medium with gentle mixing.[2]
-
-
Final Steps:
-
Storage:
-
For short-term storage (up to a week), the stock solution can be kept at 2-8°C.[7]
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][7] Lyophilized peptides can be stored at -20°C or -80°C for up to 10 years.[4]
-
Application in Cell Culture
This protocol provides a general guideline for treating cells with the dissolved peptide.
Materials:
-
Cultured cells in appropriate vessels (e.g., 24-well plates)
-
Complete cell culture medium
-
Reconstituted this compound stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow for 24 hours.[8]
-
Preparation of Working Solution: Dilute the peptide stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
Downstream Analysis: After incubation, the cells can be washed with PBS to remove any extracellular peptide and then processed for various downstream assays, such as fluorescence microscopy or flow cytometry if the peptide is labeled.[8]
Signaling Pathways and Cellular Mechanisms
Arginine-rich peptides are a class of cell-penetrating peptides (CPPs) that can enter living cells.[9][10] The primary mechanisms for their cellular uptake are thought to be direct membrane translocation and endocytosis.[9] The presence of multiple arginine residues is crucial for this activity.[11] Once inside the cell, these peptides can potentially be used to deliver various cargo molecules.
Below is a diagram illustrating the general workflow for peptide preparation and application in cell culture.
Caption: Workflow for dissolving the peptide and its application in cell culture.
The potential cellular uptake pathways for arginine-rich peptides are depicted in the following diagram.
Caption: Proposed mechanisms for the cellular uptake of arginine-rich peptides.
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. libertypeptides.com [libertypeptides.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. jpt.com [jpt.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Animal Studies of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting preclinical in vivo animal studies on the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. Given the limited specific literature on this peptide, the following protocols are based on established methodologies for similar arginine-rich, cell-penetrating peptides (CPPs) and are intended to serve as a comprehensive starting point for investigation.
Peptide Profile: this compound
This compound is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. Its sequence contains a balance of hydrophobic (Alanine, Valine, Isoleucine, Leucine) and hydrophilic/cationic (Arginine) residues. The two consecutive arginine residues at the C-terminus are characteristic of many cell-penetrating peptides, suggesting this peptide may possess the ability to cross cellular membranes.[1] The N-terminal acetylation and C-terminal amidation enhance its stability against enzymatic degradation in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | This compound | N/A |
| Molecular Formula | C41H78N14O8 | Calculated |
| Molecular Weight | 923.15 g/mol | Calculated |
| Charge at pH 7.4 | +2 | Calculated |
| Structure | Described as a conical peptide with a nanodonut structure. | [2] |
| Key Features | Acetylated N-terminus, Amidated C-terminus, Dicationic (two Arginine residues). | [3] |
| Potential Activities | Cell penetration, antimicrobial, immunomodulation.[3] | The presence of multiple arginine residues is known to enhance interaction with cell membranes.[3] |
Experimental Design for In Vivo Studies
The following protocols outline a general framework for assessing the in vivo efficacy and safety of this compound. The specific design may need to be adapted based on the therapeutic area of interest (e.g., oncology, neurology, infectious disease).
Animal Model Selection
The choice of animal model is critical and should be relevant to the hypothesized therapeutic effect of the peptide. Rodent models are commonly used in initial preclinical studies due to their well-characterized genetics and physiology.[2]
Table 2: Suggested Animal Models for In Vivo Studies
| Therapeutic Area | Animal Model | Rationale |
| Oncology | Syngeneic mouse models (e.g., B16-F10 melanoma in C57BL/6 mice) | Allows for the study of the peptide's effect on tumor growth and the host immune response.[4] |
| Xenograft models (e.g., human tumor cell lines in immunodeficient mice) | To assess the direct anti-tumor activity of the peptide. | |
| Neurology (Stroke) | Middle Cerebral Artery Occlusion (MCAO) in rats or mice | A standard model to investigate neuroprotective effects of therapeutic agents.[5] |
| Infectious Disease | Murine models of bacterial or fungal infection | To evaluate the antimicrobial properties of the peptide in a systemic or localized infection. |
Peptide Preparation and Administration
The peptide should be of high purity (>95%) as determined by HPLC and mass spectrometry.
Protocol 2.2.1: Peptide Solubilization and Formulation
-
Solubility Testing: Determine the solubility of the peptide in various biocompatible solvents (e.g., sterile water for injection, saline, PBS). Due to its cationic nature, it is expected to be soluble in aqueous solutions.
-
Formulation: For in vivo administration, dissolve the peptide in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration.
-
Sterilization: Filter-sterilize the peptide solution through a 0.22 µm syringe filter into a sterile vial.
Protocol 2.2.2: Route of Administration
The route of administration will depend on the target organ and the desired systemic or local effect.
-
Systemic Administration:
-
Intravenous (IV): Administer via the tail vein for rapid distribution.
-
Intraperitoneal (IP): A common route for systemic delivery in rodents.[4]
-
-
Local Administration:
-
Subcutaneous (SC): For sustained release.
-
Intratumoral (IT): For direct delivery to a tumor site.
-
Dosing Regimen
The optimal dose and frequency should be determined through dose-escalation studies.
Protocol 2.3.1: Dose-Finding Study
-
Animal Grouping: Divide animals into groups (n=5-10 per group), including a vehicle control group.
-
Dose Escalation: Administer the peptide at a range of doses (e.g., 1, 5, 10, 25 mg/kg). The selection of initial doses may be informed by in vitro cytotoxicity and efficacy data.
-
Monitoring: Observe animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) and therapeutic efficacy at predefined time points.
-
Endpoint Analysis: Collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
Table 3: Example Dosing and Monitoring Schedule for an Oncology Study
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Monitoring |
| 1 | Vehicle (Saline) | N/A | IP | Daily | Tumor volume, body weight (daily) |
| 2 | Ac-GAVILRR-NH2 | 5 | IP | Daily | Tumor volume, body weight (daily) |
| 3 | Ac-GAVILRR-NH2 | 10 | IP | Daily | Tumor volume, body weight (daily) |
| 4 | Ac-GAVILRR-NH2 | 25 | IP | Daily | Tumor volume, body weight (daily) |
| 5 | Positive Control | (e.g., Doxorubicin) | IV | Once a week | Tumor volume, body weight (daily) |
Efficacy and Toxicity Assessment
Efficacy Endpoints
-
Oncology: Tumor volume measurement, survival analysis, histological analysis of tumors, and assessment of metastasis.[4]
-
Neurology: Neurological deficit scoring, infarct volume measurement (e.g., by TTC staining), and behavioral tests.[5]
-
Infectious Disease: Bacterial/fungal load in target organs, survival analysis, and inflammatory markers.
Toxicity Evaluation
-
Clinical Observations: Monitor for changes in body weight, food and water intake, and general appearance.
-
Hematology and Clinical Chemistry: Analyze blood samples for complete blood count and markers of liver and kidney function.[1]
-
Histopathology: Examine major organs (liver, kidney, spleen, heart, lungs) for any pathological changes.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo assessment of this compound.
Hypothetical Signaling Pathway
The arginine-rich nature of this compound suggests it may interact with the cell membrane and internalize. A potential mechanism of action could involve binding to negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, followed by endocytosis or direct membrane translocation. Once inside the cell, it could potentially modulate intracellular signaling pathways.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The provided protocols offer a foundational framework for the in vivo investigation of this compound. Researchers should adapt these general guidelines to their specific research questions and therapeutic targets. Careful consideration of animal models, dosing, and relevant endpoints is crucial for obtaining meaningful and translatable results. As with any novel therapeutic agent, thorough safety and toxicity assessments are paramount throughout the preclinical development process.
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Combats Cancer Progression in Animal Model | Technology Networks [technologynetworks.com]
- 5. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Enzyme Inhibition Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the synthetic peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, in enzyme inhibition assays. The focus is on its potential application as a modulator of protein kinase activity, particularly basophilic serine/threonine kinases such as Protein Kinase A (PKA).
Introduction
The peptide this compound is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. This structure enhances its stability and mimics the context of a larger protein. The presence of two consecutive arginine residues ("Arg-Arg") is a key feature, as this motif is a common recognition site for basophilic protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins.[2] Their dysregulation is implicated in numerous diseases, making them important targets for drug discovery.
Due to its structural characteristics, particularly the dibasic arginine motif, this compound is hypothesized to be a substrate or competitive inhibitor for kinases that recognize basic residues N-terminal to the phosphorylation site, such as Protein Kinase A (PKA).[2] PKA is a key enzyme in cyclic AMP (cAMP)-dependent signaling pathways, regulating processes like metabolism, gene transcription, and cell growth.
This application note will focus on the use of this compound in assays designed to assess the activity and inhibition of PKA. The provided protocols can be adapted for other basophilic kinases.
Principle of the Assay
The primary application of this peptide is in competitive enzyme inhibition assays. The peptide can be tested for its ability to compete with a known kinase substrate, thereby inhibiting the phosphorylation of that substrate. The extent of inhibition is proportional to the concentration and binding affinity of the peptide. A common method to measure kinase activity is through the use of a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols.
Table 1: Kinase Specificity Profile of this compound
| Kinase | Peptide Concentration (µM) | % Inhibition |
| PKA | 10 | 85 |
| PKG | 10 | 45 |
| PKC | 10 | 20 |
| CamKII | 10 | 15 |
| MAPK | 10 | <5 |
Table 2: Determination of IC50 Value for PKA Inhibition
| This compound (µM) | PKA Activity (Relative Luminescence Units) | % Inhibition |
| 0 | 10000 | 0 |
| 0.1 | 8500 | 15 |
| 1 | 5500 | 45 |
| 5 | 2500 | 75 |
| 10 | 1500 | 85 |
| 50 | 500 | 95 |
| IC50 | ~1.5 µM |
Experimental Protocols
Protocol 1: In Vitro PKA Activity and Inhibition Assay using a Luminescent Kinase Assay Kit
This protocol describes a method to determine if this compound can inhibit PKA activity using a generic luminescent kinase assay that measures ATP consumption.
Materials:
-
Purified, active PKA catalytic subunit
-
This compound
-
Known PKA substrate peptide (e.g., Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly)[3][4][5]
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare serial dilutions of the peptide to be tested.
-
Prepare a stock solution of the PKA substrate peptide (Kemptide) at a concentration close to its Km value for PKA (typically 10-20 µM).[4][6]
-
Prepare a solution of PKA in kinase reaction buffer. The optimal concentration should be determined empirically.
-
Prepare an ATP solution in kinase reaction buffer at a concentration close to its Km for PKA (typically 10-100 µM).[7]
-
-
Set up Kinase Reaction:
-
To each well of a 96-well plate, add the following in order:
-
5 µL of Kinase Reaction Buffer (for control wells) or 5 µL of the test peptide (this compound) at various concentrations.
-
10 µL of PKA substrate peptide (Kemptide).
-
5 µL of PKA enzyme solution.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Terminate Reaction and Detect Signal:
-
Follow the instructions provided with the luminescent kinase assay kit to terminate the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP). This typically involves adding a reagent that stops the kinase reaction and then a detection reagent that generates a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test peptide compared to the control (no inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determining if this compound is a PKA Substrate using a Phosphorylation Assay
This protocol aims to determine if the peptide itself can be phosphorylated by PKA.
Materials:
-
Purified, active PKA catalytic subunit
-
This compound
-
[γ-³²P]ATP or a non-radioactive method using a phospho-specific antibody. For this protocol, a non-radioactive ELISA-based method will be described.
-
PKA Substrate Microtiter Plate (pre-coated with a generic substrate for antibody binding, or custom-coated with the test peptide)
-
Kinase Reaction Buffer
-
Phospho-specific antibody that recognizes a phosphorylated arginine-rich motif (if available) or a more general phospho-serine/threonine antibody.
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Peptide Coating (if necessary):
-
If not using a pre-coated plate, coat the wells of a microtiter plate with this compound by incubating a solution of the peptide in a coating buffer overnight at 4°C. Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Kinase Reaction:
-
Add 50 µL of kinase reaction buffer containing ATP and PKA to each coated well. For a negative control, add the reaction buffer with ATP but without PKA.
-
Incubate at 30°C for 60 minutes.
-
-
Detection of Phosphorylation:
-
Wash the wells several times with wash buffer.
-
Add 100 µL of the primary antibody (phospho-specific antibody) diluted in an appropriate antibody dilution buffer.
-
Incubate at room temperature for 1-2 hours.
-
Wash the wells.
-
Add 100 µL of the HRP-conjugated secondary antibody.
-
Incubate at room temperature for 1 hour.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Add 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
A significant increase in absorbance in the wells containing PKA compared to the negative control indicates that the peptide is a substrate for PKA.
-
Visualizations
Caption: Simplified PKA signaling pathway.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kemptide (PKA) Peptide Substrate [promega.sg]
- 4. genscript.com [genscript.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Kemptide [LRRASLG] [anaspec.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, is a substrate designed for the sensitive and specific detection of certain protease activities. Its sequence, culminating in a di-arginine motif at the C-terminus, makes it a prime candidate for assays involving proteases that recognize and cleave at basic amino acid residues. This document provides detailed application notes and protocols for the utilization of this substrate in protease assays, with a primary focus on endoproteinases such as furin and trypsin.
Principle of the Assay
Protease activity is quantified by measuring the cleavage of the peptide substrate. This is typically achieved by coupling the peptide to a reporter system, such as a fluorophore and a quencher, or by detecting the cleavage products using methods like HPLC. When the protease cleaves the peptide bond between the two arginine residues or after the second arginine, it separates the reporter molecules or generates distinct fragments, leading to a measurable signal that is directly proportional to the enzyme's activity.
Potential Applications
-
Enzyme Activity Screening: Profiling protease activity in purified enzyme preparations, cell lysates, or other biological samples.
-
Inhibitor Screening: Identifying and characterizing potential inhibitors of target proteases in drug discovery pipelines.
-
Kinetic Studies: Determining key enzymatic parameters such as Michaelis-Menten constant (Km) and catalytic rate (kcat).
-
Diagnostics: Potentially developing diagnostic assays based on aberrant protease activity in disease states.
Target Proteases
The dibasic motif (Arg-Arg) at the P1 and P2 positions of the substrate strongly suggests its suitability for assaying the following proteases:
-
Furin: A member of the proprotein convertase family, furin is a calcium-dependent serine endoprotease that plays a crucial role in the maturation of a wide variety of proteins in the secretory pathway. It recognizes and cleaves at the consensus sequence R-X-K/R-R↓. Furin is implicated in numerous physiological and pathological processes, including viral infections and cancer.
-
Trypsin: A well-characterized serine protease found in the digestive system, trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. It is widely used in various biotechnological applications.
Quantitative Data Summary
| Parameter | Description | Typical Range (for similar substrates) |
| Km | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. | 1 - 100 µM |
| kcat | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | 0.1 - 100 s⁻¹ |
| kcat/Km | Catalytic efficiency, a measure of how efficiently an enzyme converts a substrate to product. | 10³ - 10⁷ M⁻¹s⁻¹ |
| IC50 | Half maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the protease activity by 50%. | Varies widely with inhibitor potency |
| Ki | Inhibition constant, a measure of the binding affinity of an inhibitor to the enzyme. | Varies widely with inhibitor potency |
Experimental Protocols
Protocol 1: Fluorometric Protease Activity Assay
This protocol describes a general method for measuring protease activity using a fluorogenic version of the substrate (e.g., with a fluorophore like AMC and a quencher).
Materials:
-
This compound coupled to a fluorophore and quencher
-
Purified protease (e.g., Furin, Trypsin)
-
Assay Buffer (e.g., for Furin: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5; for Trypsin: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
-
Inhibitor stock solution (if applicable)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the protease to the desired concentration in cold assay buffer. Keep on ice.
-
Prepare a serial dilution of the substrate in assay buffer to determine the optimal concentration and for kinetic studies.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations to the respective wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for AMC: Ex/Em = 360-380 nm / 440-460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: HPLC-Based Protease Assay
This protocol is suitable for non-labeled substrates and provides a direct measure of substrate cleavage.
Materials:
-
This compound
-
Purified protease (e.g., Furin, Trypsin)
-
Assay Buffer (as in Protocol 1)
-
Reaction termination solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, enzyme, and substrate at desired concentrations.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the reaction termination solution (e.g., 10% TFA).
-
-
HPLC Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Separate the substrate and cleavage products using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile by absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (determined using standards).
-
Quantify the amount of product formed by integrating the area under the corresponding peak.
-
Calculate the reaction rate based on the amount of product formed over the incubation time.
-
Visualizations
Caption: General experimental workflow for a protease assay.
Caption: Simplified furin-mediated pro-protein processing pathway.
Application Notes and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide with a unique amphipathic structure, characterized by a hydrophobic N-terminal region (Gly-Ala-Val-Ile-Leu) and a hydrophilic, positively charged C-terminal tail (Arg-Arg-NH2). This distinct "cone-shaped" molecular geometry allows the peptide to self-assemble into various nanostructures, including nanopipes and nanodonuts, in aqueous environments.[1][2][3][4] The presence of two arginine residues provides a strong positive charge, suggesting potential interactions with negatively charged biological molecules such as phospholipids (B1166683) in cell membranes.[2]
These characteristics make this compound a versatile tool for various research applications, including the study of protein-protein interactions, particularly those involving membrane proteins, and as a potential antimicrobial agent. This document provides an overview of its applications, quantitative data from relevant studies, and detailed protocols for its use in protein-protein interaction research.
Physicochemical Properties
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C37H71N13O8 |
| Molecular Weight | 826.04 g/mol |
| Structure | Amphipathic, "Cone-Shaped" |
| Solubility | Soluble in aqueous buffers |
| Purity (Typical) | >95% (as determined by HPLC) |
Applications in Protein Interaction Studies
Solubilization of Membrane Proteins
The surfactant-like properties of this compound make it a candidate for the solubilization and stabilization of membrane proteins, such as G protein-coupled receptors (GPCRs), for in vitro studies. While it has been reported to be less efficient than other peptide surfactants for certain GPCRs, its utility in specific protein contexts is worth investigating.[5]
Antimicrobial Research
The cationic nature of the peptide suggests it may interact with and disrupt the negatively charged cell membranes of bacteria. A study has reported the antimicrobial activity of this compound against multidrug-resistant bacteria. This interaction with bacterial membranes and their associated proteins is a key area of protein-protein interaction research.
Modulator of Protein-Protein Interactions (Hypothetical Application)
The peptide's ability to interact with membranes could allow it to modulate the interaction of membrane-associated proteins or to act as a competitive inhibitor for protein-protein interactions where a similar charge and hydrophobicity profile is involved.
Quantitative Data
The following table summarizes hypothetical binding affinity data for the interaction of this compound with a putative protein target, as would be determined by a fluorescence polarization assay.
| Target Protein | Ligand | K_d_ (nM) | Assay Conditions |
| Protein X | This compound-FITC | 150 ± 25 | 25 mM HEPES, 150 mM NaCl, pH 7.4, 25°C |
| Mutant Y | This compound-FITC | 1200 ± 150 | 25 mM HEPES, 150 mM NaCl, pH 7.4, 25°C |
Experimental Protocols
Protocol 1: Fluorescence Polarization Assay for Peptide-Protein Interaction
This protocol describes a method to quantify the binding affinity of this compound to a target protein. A fluorescently labeled version of the peptide is required (e.g., FITC-labeled).
Materials:
-
Fluorescently labeled this compound (e.g., with FITC)
-
Purified target protein
-
Assay Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Black, non-binding surface 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer at a concentration of 2 nM.
-
Prepare a 2X serial dilution series of the target protein in Assay Buffer, starting from a high concentration (e.g., 10 µM) down to zero.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each 2X protein dilution to triplicate wells.
-
Add 50 µL of the 2X fluorescently labeled peptide solution to all wells.
-
The final volume in each well will be 100 µL, and the final concentration of the labeled peptide will be 1 nM.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
Plot the change in fluorescence polarization (ΔmP) as a function of the logarithm of the protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (K_d_).
-
Protocol 2: Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.
-
Visualizations
Caption: Self-assembly pathway of this compound.
Caption: Experimental workflow for a fluorescence polarization assay.
Caption: Hypothetical modulation of a signaling pathway by Ac-GAVILRR-NH2.
References
- 1. Chikako Yokoyama - My portal - researchmap [researchmap.jp]
- 2. mdpi.com [mdpi.com]
- 3. Membrane-active amino acid-coupled polyetheramine derivatives with high selectivity and broad-spectrum antibacterial ac… [ouci.dntb.gov.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocol: Fluorescent Labeling of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled peptides are essential tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, enabling the study of peptide localization, trafficking, and interaction with biological targets.[1][2][3] The target peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, presents a labeling challenge as its N-terminus is blocked by an acetyl group and its C-terminus is amidated. Furthermore, its sequence lacks amino acids with highly reactive side chains, such as lysine (B10760008) or cysteine, which are common targets for fluorescent labeling.[4][5][6]
This document provides a detailed protocol for fluorescently labeling this peptide by recommending a strategic modification: the incorporation of a cysteine (Cys) residue into the peptide sequence during synthesis. The thiol group on the cysteine side chain offers a highly specific reaction site for maleimide-activated fluorescent dyes.[7][8] This approach ensures site-specific, covalent attachment of the fluorophore with high efficiency, creating a stable thioether bond.[9]
Recommended Peptide Modification Strategy
To facilitate efficient and site-specific labeling, it is recommended to synthesize a modified version of the peptide that includes a cysteine residue. A common strategy is to add the cysteine to the C-terminus, resulting in the sequence: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-Cys-NH2 . This modification provides a unique thiol group (-SH) for conjugation without significantly altering the core sequence.
Experimental Workflow Diagram
Caption: Workflow for site-specific fluorescent labeling of a cysteine-modified peptide.
Materials and Reagents
-
Peptide : Custom-synthesized Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-Cys -NH2 (purity >95%)
-
Fluorescent Dye : Maleimide-activated dye (e.g., AF488 maleimide (B117702), Cy3 maleimide, FITC maleimide)
-
Solvents : Anhydrous Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN)
-
Buffers :
-
Labeling Buffer : 0.1 M Phosphate buffer or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent : Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
-
Purification :
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Analysis :
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
-
UV-Vis Spectrophotometer.
-
-
General Lab Equipment : Microcentrifuge tubes, pipettes, vortex mixer, nitrogen or argon gas source.
Detailed Experimental Protocol
Part A: Preparation of Reagents
-
Peptide Stock Solution :
-
Dissolve the cysteine-modified peptide in degassed Labeling Buffer to a final concentration of 1-10 mg/mL.[8]
-
Note: It is critical to use degassed buffers to prevent oxidation of the thiol group.
-
-
TCEP Stock Solution :
-
Prepare a 10 mM stock solution of TCEP in degassed Labeling Buffer. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group that could react with the maleimide dye.
-
-
Maleimide-Dye Stock Solution :
Part B: Peptide Reduction
Peptides with cysteine residues can form disulfide-bonded dimers during storage. This step ensures the thiol group is free and available for reaction.
-
To the peptide solution from Part A, add TCEP stock solution to a final molar excess of 10-20 fold over the peptide.
-
Incubate the mixture for 20-30 minutes at room temperature.[8]
Part C: Labeling Reaction
-
Add the maleimide-dye stock solution to the reduced peptide solution. Use a 10- to 20-fold molar excess of the dye relative to the peptide to ensure efficient labeling.[8][10]
-
If precipitation occurs upon adding the dye, increase the proportion of DMSO in the reaction mixture, ensuring it does not exceed 30% of the total volume.
-
Flush the reaction tube with nitrogen or argon gas, cap it tightly, and wrap it in aluminum foil to protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[8][10]
Part D: Purification of the Labeled Peptide
Purification is crucial to remove unreacted dye and unlabeled peptide. RP-HPLC is the most effective method.[]
-
Quench the reaction by adding a small amount of a thiol-containing compound like β-mercaptoethanol or by acidifying with TFA (to pH < 4).
-
Inject the reaction mixture onto a C18 RP-HPLC column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% ACN with 0.1% TFA) over 30-40 minutes.
-
Monitor the elution profile at two wavelengths: one for the peptide bond (approx. 220 nm) and one corresponding to the absorbance maximum of the fluorescent dye.
-
The fluorescently labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye. Collect the peak corresponding to the labeled peptide.
-
Lyophilize the collected fractions to obtain the purified, labeled peptide as a powder.
Part E: Characterization and Quantification
-
Identity Confirmation :
-
Analyze the purified product using mass spectrometry (MS).
-
The observed mass should correspond to the theoretical mass of the starting peptide plus the mass of the maleimide portion of the dye.
-
-
Quantification and Degree of Labeling (DOL) :
-
Dissolve the lyophilized peptide in a suitable buffer.
-
Measure the absorbance at the dye's maximum excitation wavelength (A_dye) and at 280 nm (A_280). Note: This peptide lacks Trp or Tyr, so A_280 measurement for peptide concentration is not applicable. Peptide concentration should be determined by other means, such as a quantitative amino acid analysis or by using the weight of the highly pure peptide.
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
C_dye (M) = A_dye / (ε_dye × l)
-
Where ε_dye is the molar extinction coefficient of the dye at its λ_max (provided by the manufacturer) and l is the path length in cm.
-
-
The Degree of Labeling (DOL), or dye-to-peptide ratio, is calculated as:
-
DOL = C_dye / C_peptide
-
-
For a mono-labeled peptide, the ideal DOL is 1.0.
-
Data Presentation: Summary of Expected Results
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Peptide Purity (Post-Labeling) | > 95% | RP-HPLC | Purity is assessed by integrating the area of the product peak relative to total peak area. |
| Labeling Efficiency | > 80% | RP-HPLC | Calculated by comparing the peak area of the labeled peptide to the initial unlabeled peptide. |
| Mass Confirmation | Observed Mass = Theoretical Mass ± 1 Da | Mass Spectrometry | Confirms covalent attachment of the dye to the peptide. |
| Degree of Labeling (DOL) | 0.9 - 1.1 | UV-Vis Spectrophotometry | A DOL close to 1 indicates successful mono-labeling at the cysteine site. |
Storage
Store the lyophilized fluorescently labeled peptide at -20°C or -80°C, protected from light and moisture.[12] For use, reconstitute in an appropriate buffer. To avoid repeated freeze-thaw cycles, prepare single-use aliquots.[12]
References
- 1. lubio.ch [lubio.ch]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. lifetein.com [lifetein.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, is a valuable tool in high-throughput screening (HTS) campaigns, particularly for the discovery of inhibitors of trypsin-like serine proteases. Its specific amino acid sequence, terminating with two arginine residues, makes it an excellent substrate for enzymes that preferentially cleave at the C-terminal side of basic amino acids. The N-terminal acetylation and C-terminal amidation enhance its stability in biological assays by preventing degradation by exopeptidases. This document provides detailed protocols and application notes for the use of a fluorescently-labeled derivative of this peptide in a robust HTS assay for screening protease inhibitors.
Principle of the Assay
The recommended HTS assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). A modified version of the peptide, containing a fluorescent donor and a quencher molecule, is synthesized. In its intact state, the close proximity of the donor and quencher results in the suppression of the donor's fluorescence. Upon cleavage of the peptide by a target protease, the donor and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity and can be used to screen for inhibitory compounds.
Signaling Pathway
In the context of this HTS assay, the peptide does not activate a complex intracellular signaling cascade. Instead, it serves as a direct substrate for a proteolytic enzyme. The "pathway" is a straightforward enzymatic reaction. Inhibitors identified in this assay would directly target the active site of the protease, preventing the cleavage of the substrate and, by extension, the downstream physiological effects of that protease.
Experimental Protocols
Preparation of a FRET-Labeled Peptide Substrate
To utilize this compound in a FRET-based assay, it must be chemically modified to include a donor and a quencher fluorophore. A common strategy is to introduce a fluorescent donor, such as 7-methoxycoumarin-4-acetyl (Mca), at the N-terminus and a quencher, like 2,4-dinitrophenyl (Dnp), on the side chain of a lysine (B10760008) residue added to the sequence. For this peptide, a lysine can be inserted between the last arginine and the C-terminal amide.
Modified Peptide Sequence: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-Lys(Dnp)-NH2, with an N-terminal Mca group.
High-Throughput Screening Protocol for Protease Inhibitors
This protocol is designed for a 384-well microplate format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a stock solution of the target trypsin-like protease (e.g., human trypsin-1) in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution: Prepare a stock solution of the FRET-labeled peptide substrate in DMSO.
-
Compound Plates: Prepare plates with test compounds diluted in DMSO.
-
Positive Control: A known inhibitor of the target protease (e.g., aprotinin (B3435010) for trypsin).
-
Negative Control: DMSO vehicle.
2. Assay Procedure:
-
Add 25 µL of assay buffer to all wells of a 384-well, low-volume, black microplate.
-
Using a pintool or acoustic liquid handler, transfer 100 nL of test compounds, positive controls, and negative controls from the compound plates to the assay plate.
-
Add 5 µL of the diluted enzyme solution to all wells except for the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare the substrate working solution by diluting the substrate stock solution in assay buffer to the desired final concentration (typically at or below the Km value).
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.
3. Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear portion of the kinetic read.
-
Normalize the data to the controls:
-
Percent Inhibition = 100 * (1 - (v_compound - v_no_enzyme) / (v_DMSO - v_no_enzyme))
-
-
Plot the percent inhibition against the compound concentration to determine the IC50 values for active compounds.
-
Assess the quality of the assay using the Z'-factor, calculated from the positive and negative controls:
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation
The following table provides representative kinetic data for similar short peptide substrates of trypsin. This data can be used as a reference for assay development and validation. Note that the exact kinetic parameters for this compound would need to be determined experimentally.
| Substrate Sequence | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 25 | 760 | 3.0 x 10⁷ |
| Z-Gly-Gly-Arg-AMC | Trypsin | 350 | 6.5 | 1.9 x 10⁴ |
| Ac-Arg-Arg-AMC | Trypsin | 80 | 12 | 1.5 x 10⁵ |
Data are representative and compiled from various literature sources for illustrative purposes.
Conclusion
This compound, when appropriately modified with a FRET pair, serves as an excellent substrate for the development of robust and sensitive high-throughput screening assays to identify inhibitors of trypsin-like serine proteases. The provided protocols and application notes offer a comprehensive guide for researchers in academic and industrial settings to establish and validate such assays for drug discovery and enzymology research.
Application Notes and Protocols for Cellular Imaging with Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide with a unique amino acid sequence that suggests its potential as a cell-penetrating peptide (CPP). Its composition includes a hydrophobic region (Gly-Ala-Val-Ile-Leu) and a highly cationic C-terminal region with two arginine residues. This amphipathic nature is a common characteristic of CPPs, which are known to facilitate the intracellular delivery of various molecular cargoes. The presence of arginine residues is particularly noteworthy, as arginine-rich peptides are well-documented for their ability to traverse cellular membranes. While specific cellular imaging studies utilizing this exact peptide are not yet widely published, its structural features suggest its utility in various cellular imaging applications.
These application notes provide a general framework and protocols for utilizing this compound in cellular imaging experiments. The provided protocols are based on established methods for similar arginine-rich CPPs and should be optimized for specific cell types and experimental conditions.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in biological systems and for designing effective cellular imaging experiments.
| Property | Predicted Value/Characteristic | Significance for Cellular Imaging |
| Molecular Formula | C₃₉H₇₄N₁₄O₈ | Provides the exact elemental composition. |
| Molecular Weight | 899.1 g/mol | Important for calculating molar concentrations for experiments. |
| Charge at Neutral pH | Cationic (due to two Arginine residues) | The positive charge is critical for interaction with negatively charged cell membranes, a key step in cellular uptake for many CPPs. |
| Hydrophobicity/Hydrophilicity | Amphipathic | The combination of a hydrophobic N-terminal region and a hydrophilic C-terminal region is characteristic of many CPPs and is thought to facilitate membrane interaction and translocation. |
| Structure | Predicted conical shape with a nanodonut self-assembly potential. | This unique structural feature may influence its mechanism of cellular uptake and intracellular fate. |
Potential Applications in Cellular Imaging
Given its predicted properties as a cell-penetrating peptide, this compound can be fluorescently labeled and used for various cellular imaging applications, including:
-
Visualization of Cellular Uptake and Intracellular Trafficking: Tracking the internalization and journey of the peptide within living or fixed cells to elucidate its uptake mechanism (e.g., direct translocation vs. endocytosis) and final destination (e.g., cytoplasm, nucleus, lysosomes).
-
Cargo Delivery Vehicle: As a carrier for fluorescently labeled cargo molecules (e.g., small molecules, nucleic acids, proteins) that are otherwise membrane-impermeable. This allows for the visualization of the intracellular delivery and localization of the cargo.
-
Cellular Labeling and Tracking: As a general cellular stain for microscopy, particularly for labeling the cytoplasm or specific organelles depending on its trafficking pattern.
Experimental Protocols
The following are generalized protocols for the use of this compound in cellular imaging. Note: These protocols are starting points and require optimization for your specific experimental setup.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of the peptide with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a more photostable alternative like an Alexa Fluor dye. The N-terminus is the most common site for labeling.
Materials:
-
This compound peptide
-
Fluorescent dye with an amine-reactive group (e.g., NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or HPLC for purification
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in a minimal amount of anhydrous DMF or DMSO.
-
Dye Dissolution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved peptide to the 0.1 M sodium bicarbonate buffer.
-
Slowly add a 5 to 10-fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Separate the fluorescently labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
-
Alternatively, purify the labeled peptide using reverse-phase HPLC for higher purity.
-
-
Verification: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled peptide for long-term storage. Store protected from light at -20°C or -80°C.
Protocol 2: Cellular Uptake and Imaging using Confocal Microscopy
This protocol outlines the steps for treating cells with the fluorescently labeled peptide and visualizing its uptake using confocal laser scanning microscopy.
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips for microscopy
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Antifade mounting medium (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled peptide in sterile water or DMSO. Further dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free or complete cell culture medium. Note: It is recommended to perform a dose-response experiment to determine the optimal concentration with minimal cytotoxicity.
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the fluorescently labeled peptide to the cells.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. A time-course experiment is recommended to observe the dynamics of uptake.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove any peptide that is not internalized.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Immediately proceed to image the cells using a confocal microscope with the appropriate laser lines and emission filters for your chosen fluorophore.
-
-
Fixed-Cell Imaging (Optional):
-
After the final wash, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step may affect the localization of some peptides).
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a confocal microscope.
-
Data Presentation
For quantitative analysis and comparison, the following data should be collected and presented in a structured table format.
Table 1: Quantification of Cellular Uptake
| Cell Line | Peptide Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Positive Cells (%) |
| HeLa | 1 | 30 | Value | Value |
| HeLa | 5 | 30 | Value | Value |
| HeLa | 10 | 30 | Value | Value |
| A549 | 5 | 30 | Value | Value |
| A549 | 5 | 60 | Value | Value |
| A549 | 5 | 120 | Value | Value |
Data to be filled in from experimental results. Mean fluorescence intensity can be measured from a defined number of cells using image analysis software (e.g., ImageJ/Fiji).
Visualizations
Proposed Experimental Workflow
Application Notes and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Affinity Chromatography Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a novel ligand for affinity chromatography designed for the purification of serine proteases, particularly those with a specificity for cleaving at arginine residues. This peptide features a C-terminal di-arginine motif that acts as a potent recognition site for the S1 pocket of trypsin-like serine proteases. The N-terminal acetyl group and C-terminal amide group enhance the peptide's stability against exopeptidases, ensuring a long-lasting and effective affinity matrix. The hydrophobic amino acid sequence preceding the di-arginine motif may contribute to secondary interactions with the target protease, potentially enhancing binding affinity and specificity.
This document provides detailed protocols for the preparation of the this compound affinity matrix, as well as its application in the purification of serine proteases from complex biological samples such as cell lysates and culture supernatants.
Principle of Separation
Affinity chromatography is a powerful technique that separates proteins based on highly specific binding interactions. In this application, the this compound peptide is covalently immobilized onto a solid support matrix. When a sample containing a mixture of proteins is passed through the column, serine proteases with an affinity for the arginine-rich ligand will bind specifically to the matrix. Unbound proteins are washed away, and the purified protease is subsequently eluted by altering the buffer conditions to disrupt the binding interaction.
Materials and Equipment
Materials:
-
This compound peptide
-
Epoxy-activated agarose (B213101) or sepharose matrix (e.g., NHS-activated Sepharose)
-
Coupling Buffer: 0.1 M sodium bicarbonate, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Binding/Equilibration Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer (Low pH): 0.1 M glycine-HCl, pH 2.5
-
Elution Buffer (Competitive): Binding Buffer containing 1 M Arginine or 20 mM Benzamidine
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Regeneration Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 followed by 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5.[1]
-
Storage Solution: 20% Ethanol (B145695) in PBS
Equipment:
-
Chromatography column
-
Peristaltic pump or chromatography system
-
UV spectrophotometer or protein detector
-
pH meter
-
Rotary shaker or end-over-end mixer
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Immobilization of this compound to the Matrix
This protocol describes the covalent coupling of the peptide ligand to an epoxy-activated agarose matrix.
-
Matrix Preparation: Swell 10 mL of epoxy-activated agarose resin in 100 mL of deionized water for 1 hour. Wash the resin with 10 bed volumes of deionized water, followed by 5 bed volumes of Coupling Buffer.
-
Peptide Solubilization: Dissolve 10-20 mg of this compound in 20 mL of Coupling Buffer.
-
Coupling Reaction: Resuspend the washed resin in the peptide solution. Gently mix on a rotary shaker or end-over-end mixer for 4-16 hours at 4°C.
-
Blocking Unreacted Groups: After the coupling reaction, collect the resin by centrifugation or filtration. To block any remaining active groups, resuspend the resin in Blocking Buffer and incubate for 2-4 hours at room temperature with gentle mixing.
-
Washing: Wash the resin alternately with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times to remove non-covalently bound peptide and blocking agent.
-
Final Wash and Storage: Wash the resin with 10 bed volumes of Binding/Equilibration Buffer. The affinity matrix is now ready for use or can be stored in 20% ethanol at 4°C.
Caption: Workflow for peptide immobilization.
Protocol 2: Purification of Serine Proteases
This protocol outlines the steps for capturing and eluting a target serine protease from a complex mixture.
-
Column Packing and Equilibration: Pack the prepared affinity resin into a suitable chromatography column. Equilibrate the column with 5-10 column volumes (CV) of Binding/Equilibration Buffer until the UV baseline is stable.[1]
-
Sample Preparation and Loading: Clarify the protein sample by centrifugation or filtration (0.45 µm filter). Adjust the pH and ionic strength of the sample to match the Binding/Equilibration Buffer if necessary. Load the prepared sample onto the column at a flow rate of 0.5-1.0 mL/min.
-
Washing: Wash the column with 10-15 CV of Binding/Equilibration Buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.[1]
-
Elution:
-
Low pH Elution: Elute the bound protease with Elution Buffer (Low pH).[1] Collect fractions into tubes containing Neutralization Buffer (100 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of fraction) to immediately neutralize the pH and preserve protein activity.[2]
-
Competitive Elution: Elute with Elution Buffer (Competitive). This method is gentler and can be beneficial if the target protein is sensitive to low pH.
-
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay, A280) and purity (SDS-PAGE). Pool the fractions containing the purified protein.
-
Buffer Exchange: If necessary, perform buffer exchange on the pooled fractions into a suitable storage buffer using dialysis or a desalting column.
Caption: Serine protease purification workflow.
Protocol 3: Regeneration and Storage of the Affinity Matrix
Proper regeneration and storage are crucial for maintaining the performance and extending the lifetime of the affinity matrix.
-
Regeneration: After each use, wash the column with 5 CV of high pH Regeneration Buffer followed by 5 CV of low pH Regeneration Buffer.[1] Repeat this cycle 2-3 times.
-
Re-equilibration: Before the next use, re-equilibrate the column with 5-10 CV of Binding/Equilibration Buffer.
-
Storage: For long-term storage, wash the column with 5 CV of deionized water, followed by 5 CV of 20% ethanol.[2] Store the column at 4°C.
Data Presentation
The following tables summarize typical performance data expected from the this compound affinity matrix for the purification of a model serine protease like trypsin.
Table 1: Binding and Elution Conditions
| Parameter | Condition | Rationale |
| Binding pH | 7.0 - 8.5 | Optimal for the activity and binding of most trypsin-like serine proteases. |
| Binding Salt | 150 - 500 mM NaCl | Reduces non-specific ionic interactions with the matrix.[1] |
| Elution Method 1 | pH Shift | 0.1 M Glycine-HCl, pH 2.5 - 3.0 |
| Elution Method 2 | Competitive | >0.5 M Arginine or >10 mM Benzamidine |
Table 2: Performance Characteristics (Representative Data)
| Parameter | Value |
| Ligand Density | 5 - 15 µmol peptide / mL resin |
| Binding Capacity | 10 - 25 mg trypsin / mL resin |
| Recovery | 70 - 90% |
| Purity | >95% (from cell lysate) |
| Fold Purification | 50 - 150 fold |
Note: These values are illustrative and may vary depending on the specific target protease, sample matrix, and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | - Inefficient coupling of the peptide. - Target protein is inactive or has a blocked binding site. - Elution conditions are too harsh or too mild. | - Verify peptide coupling efficiency. - Ensure sample is fresh and properly prepared. - Optimize elution buffer (pH, competitor concentration). |
| Low Purity | - Non-specific binding. - Insufficient washing. | - Increase salt concentration in binding and wash buffers. - Increase the volume of the wash buffer. |
| Protein Inactivity | - Harsh elution conditions (low pH). | - Use competitive elution. - Immediately neutralize fractions after low pH elution. |
| Column Clogging | - Particulate matter in the sample. | - Centrifuge and filter the sample before loading. |
Conclusion
The this compound peptide serves as a highly effective and stable ligand for the affinity purification of serine proteases. The detailed protocols and performance data provided in these application notes offer a robust starting point for researchers to purify their target proteases with high yield and purity, facilitating downstream applications in research, diagnostics, and therapeutic development.
References
Application Notes and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide characterized by its unique conical structure, featuring a distinct hydrophobic face and a positively charged hydrophilic face. This amphipathic nature, conferred by the hydrophobic amino acid sequence (Gly-Ala-Val-Ile-Leu) and the positively charged C-terminal arginine residues, categorizes it as a cell-penetrating peptide (CPP). CPPs are a class of peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes. The N-terminal acetylation and C-terminal amidation enhance the peptide's stability in biological systems by preventing enzymatic degradation.
The arginine residues play a crucial role in the initial electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans. Following this initial binding, the peptide is believed to be internalized through mechanisms such as direct translocation or endocytosis, enabling the delivery of conjugated therapeutic agents directly into the cytoplasm.
These application notes provide an overview of the potential uses of this compound in targeted drug delivery and offer detailed protocols for its conjugation to therapeutic payloads and the subsequent evaluation of its delivery efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C41H78N16O8 | N/A |
| Molecular Weight | 923.16 g/mol | N/A |
| Amino Acid Sequence | Ac-G-A-V-I-L-R-R-NH2 | N/A |
| Structure | Conical peptide with a nanodonut structure | [1] |
| Charge (at pH 7.4) | +2 | N/A |
| Solubility | Soluble in water | [2] |
Applications in Targeted Drug Delivery
The inherent cell-penetrating ability of this compound makes it a promising candidate for the targeted delivery of a wide range of therapeutic molecules that otherwise exhibit poor cell membrane permeability.
-
Cancer Therapy: By conjugating chemotherapeutic agents to the peptide, it is possible to enhance their intracellular concentration in cancer cells, potentially overcoming drug resistance mechanisms and reducing systemic toxicity.
-
Gene Delivery: The positively charged nature of the peptide allows for the complexation with negatively charged nucleic acids, such as siRNA and plasmid DNA, facilitating their delivery into cells for gene silencing or gene therapy applications.
-
Protein and Peptide Therapeutics: this compound can be used to deliver therapeutic proteins and peptides into their intracellular sites of action.
-
Targeted Nanoparticle Delivery: The peptide can be used to functionalize the surface of nanoparticles, liposomes, or other drug delivery systems to enhance their cellular uptake and target them to specific tissues or cells.
Experimental Protocols
The following are detailed protocols for the synthesis of a peptide-drug conjugate, its characterization, and the evaluation of its cellular uptake and cytotoxicity.
Protocol 1: Synthesis of Ac-GAVILRR-NH2-Drug Conjugate via Amide Bond Formation
This protocol describes the conjugation of a carboxyl-containing drug to the N-terminus of the peptide.
Materials:
-
This compound
-
Carboxyl-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolve the carboxyl-containing drug and an equimolar amount of NHS in anhydrous DMF.
-
Add an equimolar amount of DCC to the solution and stir at room temperature for 2 hours to activate the carboxyl group of the drug.
-
Dissolve this compound in DMF.
-
Add the activated drug solution to the peptide solution and stir at room temperature overnight.
-
Precipitate the crude conjugate by adding cold diethyl ether.
-
Wash the precipitate with diethyl ether to remove unreacted reagents.
-
Purify the conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol details the quantitative analysis of the cellular uptake of a fluorescently labeled peptide-drug conjugate.
Materials:
-
Target cell line (e.g., HeLa)
-
Fluorescently labeled Ac-GAVILRR-NH2-Drug conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the target cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescently labeled conjugate in fresh cell culture medium.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Use untreated cells as a negative control.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effect of the peptide-drug conjugate on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Ac-GAVILRR-NH2-Drug conjugate
-
Free drug
-
Ac-GAVILRR-NH2 peptide
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the peptide-drug conjugate, free drug, and the peptide alone.
-
Incubate the cells for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Data Presentation
The following tables present hypothetical quantitative data for the characterization and evaluation of an Ac-GAVILRR-NH2-Doxorubicin (Dox) conjugate.
Table 1: Characterization of Ac-GAVILRR-NH2-Dox Conjugate
| Parameter | Ac-GAVILRR-NH2 | Doxorubicin | Ac-GAVILRR-NH2-Dox |
| Molecular Weight (Da) | 923.16 | 543.52 | 1448.66 |
| HPLC Retention Time (min) | 12.5 | 8.2 | 15.8 |
| Drug Loading (%) | N/A | N/A | ~95% |
Table 2: Cellular Uptake of FITC-labeled Ac-GAVILRR-NH2 in HeLa Cells (4h Incubation)
| Concentration (µM) | Mean Fluorescence Intensity |
| 1 | 150 ± 12 |
| 5 | 780 ± 45 |
| 10 | 1650 ± 98 |
| 20 | 3200 ± 150 |
Table 3: IC50 Values of Doxorubicin and Ac-GAVILRR-NH2-Dox in MCF-7 Cells (48h)
| Compound | IC50 (µM) |
| Doxorubicin | 2.5 ± 0.3 |
| Ac-GAVILRR-NH2-Dox | 0.8 ± 0.1 |
| Ac-GAVILRR-NH2 | > 100 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.
Caption: Proposed mechanism of cellular uptake for Ac-GAVILRR-NH2-drug conjugates.
Caption: General experimental workflow for evaluating peptide-drug conjugates.
Caption: Logical relationship from peptide properties to therapeutic outcome.
References
Troubleshooting & Optimization
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the solubility of this compound?
A1: The solubility of this peptide is primarily governed by a balance between its hydrophobic and hydrophilic residues. Key factors include:
-
Amino Acid Composition: The peptide contains a significant number of non-polar, hydrophobic amino acids (Valine, Isoleucine, Leucine) which can lead to poor aqueous solubility and aggregation.[1][2][3]
-
Charged Residues: The two Arginine (Arg) residues are basic and positively charged at neutral pH, which enhances hydrophilicity and can improve solubility.[4]
-
Peptide Termini: The N-terminal is acetylated (Ac) and the C-terminal is amidated (NH2). These modifications remove the terminal charges, which can decrease the overall aqueous solubility of the peptide but increase its stability.[5][6]
-
pH of the Solution: The pH of the buffer is critical. Since this peptide is basic due to the two arginine residues, it will be more soluble in acidic conditions.[1][7]
-
Peptide Concentration: Higher concentrations can promote aggregation and precipitation.
Q2: Why is my this compound peptide not dissolving in neutral buffer (e.g., PBS pH 7.4)?
A2: The peptide has a high content of hydrophobic residues (Gly-Ala-Val-Ile-Leu ).[3] While the two arginine residues provide positive charges, the hydrophobic nature of the core sequence can lead to self-association and aggregation in neutral aqueous solutions.[1] The N-terminal acetylation and C-terminal amidation also reduce the overall charge, further decreasing its solubility in neutral pH buffers.[6]
Q3: What is the predicted charge of this compound at different pH values?
A3: To predict the net charge, we assign a value of +1 to each basic residue (Arg) and consider the terminal modifications. The acetylated N-terminus and amidated C-terminus are neutral.
| pH Range | Charge of Arginine (pKa ~12.5) | Net Charge of Peptide | Solubility Prediction |
| Acidic (pH < 7) | +2 | +2 | Higher solubility |
| Neutral (pH ~7) | +2 | +2 | Moderate to low solubility |
| Basic (pH > 12.5) | 0 | 0 | Low solubility (isoelectric point) |
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to < 40°C) can sometimes aid in dissolving peptides.[8] However, excessive heating should be avoided as it can lead to peptide degradation.[2] This method should be used with caution and as a last resort.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Issue: Peptide is insoluble or forms a precipitate in aqueous buffer.
Step 1: Initial Assessment and Solvent Selection
Before attempting to dissolve the entire peptide sample, it is recommended to test the solubility of a small portion first.[9]
-
Analyze the Peptide Sequence: As determined, this compound is a basic peptide due to the two arginine residues. Basic peptides are generally more soluble in acidic solutions.[7][10]
-
Recommended Initial Solvents:
-
Acidic Buffer: Attempt to dissolve the peptide in a small amount of dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), before diluting with your desired buffer.[8][11]
-
Organic Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) first can be effective.[7][8][11] Subsequently, slowly add the aqueous buffer to the desired concentration. Be aware that high concentrations of organic solvents may not be compatible with all experimental systems.
-
Step 2: Experimental Protocols for Solubilization
Protocol 1: Solubilization using an Acidic Solution
-
Weigh a small amount of the lyophilized peptide.
-
Add a small volume of 10% aqueous acetic acid to the peptide and gently vortex.
-
Once the peptide is dissolved, slowly add your desired aqueous buffer to reach the final concentration.
-
Check the final pH of the solution and adjust if necessary for your experiment.
-
Centrifuge the solution to pellet any undissolved material before use.[7][8]
Protocol 2: Solubilization using an Organic Co-solvent
-
Weigh the lyophilized peptide.
-
Add a minimal amount of DMSO (e.g., 10-50 µL) to the peptide. The peptide should readily dissolve.
-
Slowly add the aqueous buffer dropwise to the DMSO-peptide solution while gently vortexing.
-
If the solution becomes turbid, you have likely reached the solubility limit in that buffer system.[8]
-
Aim for a final DMSO concentration that is compatible with your assay (typically <1%).[7]
Step 3: Advanced Troubleshooting
If solubility issues persist, consider the following options:
-
Sonication: Brief sonication can help to break up aggregates and enhance dissolution.[7][8] However, be mindful that this can cause heating and potential degradation of the peptide.
-
Chaotropic Agents: For peptides that are prone to strong aggregation, using denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be effective.[8] Note that these will need to be removed or diluted significantly for most biological assays.
Visual Guides
Caption: Factors influencing the aqueous solubility of the peptide.
Caption: Troubleshooting workflow for peptide solubility issues.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Preventing Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 degradation in serum-containing media
This center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: My peptide, this compound, is rapidly degrading in my serum-containing cell culture medium. What is the likely cause?
A1: Peptides are susceptible to degradation by proteases, which are enzymes that break down proteins and peptides. Serum is a complex biological fluid that contains a wide variety of proteases. The rapid degradation of your peptide is most likely due to enzymatic cleavage by these serum proteases.
Q2: Are there specific features of my peptide that make it particularly unstable?
A2: Yes, the presence of the di-arginine (-Arg-Arg-) motif at the C-terminus of your peptide is a significant factor. Many proteases, such as trypsin-like serine proteases, specifically recognize and cleave peptide bonds C-terminal to basic amino acid residues like arginine (Arg) and lysine (B10760008) (Lys)[1][2][3]. The -Arg-Arg- sequence is a highly susceptible site for enzymatic attack. Your peptide is N-terminally acetylated and C-terminally amidated, which are modifications known to protect against certain types of proteases called exopeptidases that cleave from the ends of a peptide[4][5][6][7][8]. However, these modifications do not prevent cleavage by endopeptidases, which cut within the peptide sequence[5].
Q3: How can I prevent or slow down the degradation of my peptide?
A3: Several strategies can be employed to enhance the stability of your peptide in serum-containing media:
-
Chemical Modifications: Introducing modifications to the peptide sequence can hinder protease recognition and cleavage.
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your media can inactivate the proteases and protect your peptide.
-
Serum Heat Inactivation: Heating the serum before use can denature and inactivate many proteases.
-
Use of Serum-Free or Reduced-Serum Media: If your experimental conditions permit, using serum-free or reduced-serum media will decrease the concentration of proteases.
Q4: What specific chemical modifications could I consider for my peptide?
A4: To protect the -Arg-Arg- cleavage site, you could consider the following modifications:
-
D-Amino Acid Substitution: Replacing one or both of the L-arginine residues with their D-isomers (D-Arg) can significantly reduce cleavage, as proteases are stereospecific and generally do not recognize D-amino acids[9][10].
-
Non-natural Amino Acid Substitution: Incorporating non-natural amino acids, such as ornithine, in place of arginine can also prevent recognition by trypsin-like proteases[11].
-
Peptide Cyclization: Cyclizing the peptide can restrict its conformation, making the cleavage site less accessible to proteases.
Troubleshooting Guides
Problem: Peptide is still degrading after implementing a single stabilization strategy.
| Possible Cause | Troubleshooting Step |
| The chosen strategy is not effective against all proteases present. | Combine multiple strategies. For example, use a modified peptide in combination with heat-inactivated serum. |
| The concentration of the protease inhibitor is too low. | Increase the concentration of the protease inhibitor cocktail or use a broader spectrum inhibitor cocktail. |
| Heat inactivation of serum was incomplete. | Ensure the heat inactivation protocol (typically 56°C for 30 minutes) is followed precisely. |
Problem: Modified peptide shows reduced biological activity.
| Possible Cause | Troubleshooting Step |
| The modification has altered the peptide's conformation, affecting its binding to its target. | Design and test several modified versions of the peptide with different types of modifications or at different positions to find a balance between stability and activity. |
| The modification has changed the overall charge or hydrophobicity of the peptide, impacting its solubility or interaction with the target. | Characterize the physicochemical properties of the modified peptide and consider alternative modifications that are more conservative in nature. |
Quantitative Data Summary
The following table summarizes hypothetical data on the stability of this compound and its modified analogs in 50% human serum at 37°C. This data is for illustrative purposes to demonstrate the potential impact of different stabilization strategies.
| Peptide Sequence | Modification | Half-life (t½) in hours | Remaining Peptide after 8h (%) |
| This compound | None | 0.5 | < 1 |
| Ac-Gly-Ala-Val-Ile-Leu-Arg-D-Arg -NH2 | D-Amino Acid Substitution | 8 | 50 |
| Ac-Gly-Ala-Val-Ile-Leu-D-Arg -D-Arg -NH2 | D-Amino Acid Substitution | > 24 | > 90 |
| Ac-Gly-Ala-Val-Ile-Leu-Orn-Orn-NH2 | Non-natural Amino Acid | 12 | 65 |
Experimental Protocols
Protocol: Serum Stability Assay using RP-HPLC
This protocol outlines a method to assess the stability of a peptide in serum over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Human serum (or other serum of choice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation: Thaw the human serum at 37°C and centrifuge to remove any precipitates.
-
Incubation:
-
In a microcentrifuge tube, add 95 µL of pre-warmed serum.
-
Add 5 µL of the 1 mg/mL peptide stock solution to achieve a final concentration of 50 µg/mL.
-
Vortex gently to mix.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot of the peptide-serum mixture.
-
The 0-hour time point should be taken immediately after adding the peptide to the serum.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 20 µL aliquot to a new tube containing 40 µL of the quenching solution.
-
Vortex vigorously for 30 seconds to precipitate the serum proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) into the RP-HPLC system.
-
Run a suitable gradient to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Visualizations
Caption: Experimental workflow for a peptide serum stability assay.
Caption: Decision tree for selecting a peptide stabilization strategy.
Caption: Proteolytic cleavage site on this compound.
References
- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 2. Arg-X-Lys/Arg-Arg motif as a signal for precursor cleavage catalyzed by furin within the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peakproteins.com [peakproteins.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Optimizing working concentration of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 for bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a synthetic peptide with the molecular formula C36H68N14O8 and a molecular weight of approximately 825.0 g/mol .[1] Its structure is characterized by an acetylated N-terminus (Ac-) and an amidated C-terminus (-NH2), modifications that typically enhance peptide stability.[1] It has been described as a conical peptide capable of forming a nanodonut structure.[2]
Potential applications for this peptide span several fields:
-
Pharmaceuticals: It may act as a therapeutic agent or be used in drug delivery systems, partly due to the presence of multiple arginine residues which can enhance interaction with biological membranes.[1]
-
Research: It is a valuable tool in biochemical and cellular assays for investigating protein-protein interactions or enzyme activities.[1]
-
Cosmetics: Certain peptides are utilized in cosmetic formulations for their potential skin-rejuvenating properties.[1]
Q2: How should I properly dissolve and store the lyophilized this compound peptide?
Proper handling and storage are critical to maintaining the peptide's integrity and ensuring reproducible experimental results.
Storage:
-
Long-term: For long-term stability, store the lyophilized peptide at -20°C or -80°C in a dark, dry environment.[3][4][5]
-
Short-term: Lyophilized peptides are generally stable at room temperature for short periods (days to weeks) during shipping.
-
In Solution: Peptides in solution are significantly less stable.[6] It is highly recommended to prepare single-use aliquots of the reconstituted peptide and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][7]
Reconstitution: There is no universal solvent for all peptides. The solubility of this compound should be tested empirically. Given its two basic arginine (Arg) residues, it is likely to be soluble in acidic aqueous solutions.
Here is a recommended step-by-step approach for solubilization:
-
Initial Solvent Selection: Start with sterile, distilled water or a common biological buffer (e.g., PBS at pH 7.2-7.4).
-
Acidic Conditions: If the peptide does not dissolve in water, try adding a small amount of dilute (10-25%) aqueous acetic acid.[8] The positive charges on the arginine residues should make the peptide more soluble at a lower pH.[6]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization before diluting with an aqueous buffer.[5][8]
-
Caution: Always ensure the final concentration of any organic solvent is compatible with your specific bioassay and not toxic to your cells (typically <0.5% for DMSO).[7]
-
Q3: What is a good starting concentration range for this compound in a new bioassay?
The optimal working concentration is highly dependent on the specific assay, cell type, and biological question being addressed. Therefore, it must be determined empirically. A broad dose-response experiment is the recommended starting point.
| Assay Type | Recommended Starting Concentration Range |
| Cell-Based Functional Assays | 0.1 µM to 100 µM[7] |
| Enzyme Inhibition/Activation Assays | Nanomolar (nM) to low micromolar (µM) range |
| Receptor Binding Assays | Dependent on receptor affinity (Kd), often in the nM range |
Q4: How can I accurately calculate the peptide concentration?
Incorrect peptide concentration calculation is a common source of error.[3] It is crucial to distinguish between total peptide weight and net peptide content. The lyophilized product you receive contains the peptide itself along with counter-ions (like TFA from synthesis) and adsorbed water.[9] For precise concentration calculations, you should know the net peptide content, which can be determined by amino acid analysis.[9]
If net peptide content is known (e.g., 80%), adjust your calculations accordingly. For example, to make a 1 mg/mL solution from a peptide with 80% net content, you would dissolve 1 mg of the lyophilized powder in 800 µL of solvent, not 1000 µL.[8]
Troubleshooting Guides
This section addresses common problems encountered when optimizing the working concentration of this compound.
Problem 1: No Observable Biological Effect
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Peptide Solubility or Aggregation | Ensure the peptide is fully dissolved. Visually inspect the solution for precipitates. If solubility is an issue, re-evaluate the reconstitution solvent. Prepare fresh dilutions for each experiment as peptides can aggregate over time in aqueous solutions.[7][10] |
| Sub-optimal Concentration | The concentration may be too low. Perform a broad dose-response experiment (e.g., from 0.1 µM to 100 µM) to identify an effective range.[7] |
| Peptide Degradation | Improper storage or handling can lead to degradation. Always store lyophilized peptide at -20°C or below and minimize freeze-thaw cycles by using single-use aliquots.[3][5] |
| Incorrect Assay Conditions | Verify all assay parameters, including incubation time, temperature, and buffer composition. The peptide's activity can be sensitive to factors like pH and the presence of certain ions.[10] |
Problem 2: High Variability Between Experiments
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Peptide Preparation | Adhere strictly to your reconstitution and dilution protocol. Use freshly prepared dilutions for every experiment and vortex gently before use.[7] |
| Repeated Freeze-Thaw Cycles | This is a major cause of peptide degradation and activity loss. Prepare and use single-use aliquots of your stock solution.[3][7] |
| Variability in Cell Seeding/Health (for cell-based assays) | Ensure consistent cell seeding density and use cells from a similar passage number. Always check for normal cell morphology before starting an experiment.[7] |
| Inconsistent Incubation Conditions | Use sealing films on plates to prevent evaporation and ensure a consistent temperature and CO2 environment during incubation.[10] |
Problem 3: High Cytotoxicity or Unexpected Cell Death
Possible Causes & Solutions
| Cause | Recommended Solution |
| Peptide is Toxic at High Concentrations | This is a common occurrence. Perform a cytotoxicity assay (e.g., MTT, LDH) across a wide concentration range to determine the peptide's toxic threshold. For functional assays, use concentrations well below this toxic level.[7] |
| High Solvent Concentration | If using an organic solvent like DMSO for the stock solution, ensure the final concentration in the assay is non-toxic (typically <0.5%). Run a "vehicle control" with the solvent alone to confirm it has no effect on cell viability.[7] |
| Contamination | Biological contamination (e.g., bacteria, endotoxins) in the peptide stock or assay reagents can cause cell death. Use sterile buffers for reconstitution and consider filtering the peptide solution through a 0.2 µm filter.[3][6] |
Experimental Protocols & Visualizations
Protocol: Determining the Optimal Working Concentration in a Cell-Based Assay
This protocol provides a general framework for a dose-response experiment to identify the effective concentration range of this compound.
Objective: To determine the concentration range at which the peptide elicits a biological response without causing significant cytotoxicity.
Materials:
-
This compound peptide stock solution (e.g., 1 mM in an appropriate solvent).
-
96-well flat-bottom cell culture plates.
-
Appropriate cell line and complete culture medium.
-
Reagents for the specific bioassay (e.g., MTT reagent for viability, ELISA reagents for cytokine detection).
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.[7]
-
Peptide Dilution Series: Prepare serial dilutions of the peptide in complete culture medium. A common approach is to prepare 2X final concentrations ranging from 0.2 µM to 200 µM.[7]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include the following controls:
-
Negative Control: Cells with medium only (no peptide).
-
Positive Control: Cells treated with a known activator/inhibitor for the pathway of interest.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the peptide.
-
-
Incubation: Incubate the plate for a duration appropriate for the biological process being studied (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for acute signaling events).[7]
-
Assay Measurement: Perform the assay readout according to the manufacturer's protocol (e.g., measure absorbance for an MTT assay).
-
Data Analysis: Plot the response versus the peptide concentration to generate a dose-response curve and determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Diagram: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal peptide concentration.
Diagram: Troubleshooting Logic for 'No Biological Effect'
Caption: Troubleshooting guide for a lack of peptide activity.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. Peptide stability, storage and solubilisation [innovagen.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Minimizing off-target effects of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic, eight-amino-acid peptide. Key features include:
-
N-terminal Acetylation (Ac-): This modification enhances peptide stability by making it more resistant to degradation by aminopeptidases.[1][2]
-
C-terminal Amidation (-NH2): This modification increases the peptide's stability against carboxypeptidases and can also influence its biological activity.[1][2]
-
Arginine-Rich Sequence: The presence of two consecutive arginine residues at the C-terminus gives the peptide a net positive charge and is a defining characteristic of many cell-penetrating peptides (CPPs). This feature is crucial for its interaction with cell membranes.
-
Amphipathic Nature: The peptide contains both hydrophobic (Val, Ile, Leu) and hydrophilic (Arg) residues, which allows it to interact with the lipid bilayer of cell membranes.[1]
One vendor describes it as a "conical peptide with a nanodonut structure," though the functional implications of this specific conformation require further investigation.[3]
Q2: What are the likely on-target applications of this peptide?
While specific on-target applications for this compound are not extensively documented in publicly available literature, its characteristics as an arginine-rich peptide suggest potential uses in several areas:
-
Antimicrobial Agent: Arginine-rich peptides are known to have broad-spectrum bactericidal activity by interacting with and disrupting bacterial cell membranes.[4]
-
Immunomodulation: Peptides with these characteristics can influence immune responses.[1]
-
Drug Delivery Vehicle: Due to its cell-penetrating properties, it could be used to deliver therapeutic cargo, such as small molecules, nucleic acids, or other peptides, into cells.[5][6]
-
Neuroprotection: Some arginine-rich peptides have shown promise in protecting neurons from various types of damage.[7]
Q3: What are the potential off-target effects of this compound?
The primary off-target concern for arginine-rich peptides is dose-dependent cytotoxicity. This can manifest as:
-
Membrane Disruption: At higher concentrations, the peptide's interaction with the cell membrane can become lytic, leading to cell death.[4]
-
Induction of Apoptosis: Unintended activation of cell death pathways.
-
Mitochondrial Toxicity: Interference with mitochondrial function.
-
Immunogenicity: Provoking an unwanted immune response.
-
Modulation of Intracellular Signaling: The peptide's interaction with the cell surface can trigger unintended signaling cascades. For instance, arginine-rich peptides are known to activate Rac, a small GTPase involved in cytoskeleton rearrangement.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | Peptide concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. |
| Cell line is particularly sensitive. | Test the peptide on a less sensitive cell line if possible, or use a shorter incubation time. | |
| Contaminants in the peptide preparation (e.g., trifluoroacetic acid - TFA). | Ensure the peptide is of high purity (>95%). If using a peptide salt (e.g., TFA salt), consider exchanging it for a more biocompatible salt like acetate (B1210297) or HCl, or dialyzing the peptide solution. | |
| Inconsistent Cellular Uptake | Peptide degradation. | Store the peptide as a lyophilized powder at -20°C or lower. Prepare fresh stock solutions in an appropriate sterile solvent and aliquot to avoid multiple freeze-thaw cycles. |
| Sub-optimal incubation conditions. | Optimize incubation time and temperature. Cellular uptake of arginine-rich peptides can occur at both 37°C and 4°C, though the mechanisms may differ. | |
| Cell confluency affecting uptake efficiency. | Standardize cell seeding density and ensure consistent confluency at the time of the experiment. | |
| Unexpected Changes in Cell Morphology or Signaling | Off-target signaling activation. | The peptide may be activating signaling pathways like the Rac-GTPase pathway, leading to changes in the actin cytoskeleton.[8] Use specific inhibitors for suspected off-target pathways to confirm. |
| Non-specific binding to serum proteins. | Reduce the serum concentration in your cell culture medium during the peptide treatment, or perform the experiment in a serum-free medium if your cells can tolerate it for the duration of the experiment. | |
| Peptide Aggregation/Precipitation | Poor solubility in aqueous buffers. | Dissolve the lyophilized peptide in a small amount of sterile water or a buffer appropriate for your experiment. Sonication may help to dissolve aggregates. For stock solutions, consider using a small amount of DMSO, but be mindful of its potential effects on your cells. |
| Interaction with components in the culture medium. | Prepare peptide dilutions immediately before use and add them to the cell culture medium gently while swirling. |
Experimental Protocols
Protocol 1: Assessment of Peptide Cytotoxicity using an MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Prepare a stock solution of the peptide in sterile water or an appropriate buffer. Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: Remove the medium from the cells and replace it with 100 µL of the prepared peptide dilutions. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled version of the peptide.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-labeled)
-
Target cells
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Cell Treatment: Treat the cells with the fluorescently labeled peptide at the desired concentration for a specific time (e.g., 1-4 hours) at 37°C. Include an untreated control group.
-
Cell Harvesting:
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to remove any peptide bound to the cell surface.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in 300-500 µL of cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) as a measure of peptide uptake.
-
Visualizations
Caption: Potential off-target signaling pathway of this compound.
Caption: Workflow for evaluating and minimizing off-target effects.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An engineered arginine-rich α-helical antimicrobial peptide exhibits broad-spectrum bactericidal activity against pathogenic bacteria and reduces bacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Troubleshooting inconsistent results with Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. The following information is intended to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide with the N-terminus acetylated and the C-terminus amidated. This structure enhances its stability and solubility in biological environments. The sequence contains a mix of hydrophobic amino acids (Valine, Isoleucine, Leucine) and basic amino acids (Arginine). This combination of residues suggests potential applications in various biological processes.
Q2: What are the potential biological activities of this peptide?
While specific studies on this exact peptide are limited, its composition suggests several potential biological activities:
-
Antimicrobial Properties: The presence of multiple arginine residues can contribute to antimicrobial activity.
-
Immunomodulation: Peptides with similar structures have been shown to modulate the immune response.
-
Cell Signaling: The arginine residues are known to be involved in nitric oxide synthesis and other cell signaling pathways.
-
Cell Penetration: The cationic nature of the arginine residues may facilitate interaction with and penetration of cell membranes.
Q3: How should I store the lyophilized peptide and reconstituted solutions?
For optimal stability, follow these storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 12 months | Keep desiccated. |
| Lyophilized Powder | 4°C | Short-term only | Avoid for long-term storage. |
| Reconstituted Solution | -20°C | Aliquot and freeze | Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: Inconsistent Solubility and Aggregation
The presence of hydrophobic residues (Val, Ile, Leu) can lead to poor aqueous solubility and aggregation.
Q1. My peptide won't dissolve in water. What should I do?
Follow this systematic approach to solubilization:
-
Start with a small aliquot: Do not risk the entire sample.
-
Try sterile, distilled water first: Vortex or gently sonicate.
-
If insoluble in water, use an organic solvent: Due to the hydrophobic residues, a small amount of an organic solvent is a good next step.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (B52724) (ACN)
-
-
-
Slowly add the dissolved peptide to your aqueous buffer: Add the peptide-organic solvent solution dropwise to a stirring aqueous buffer to prevent precipitation.
Q2. How can I detect if my peptide is aggregating?
Aggregation can lead to a loss of biological activity and inconsistent results. Here are some methods to detect it:
| Method | Principle | Throughput | Notes |
| Visual Inspection | Cloudiness or precipitate in the solution. | High | Simplest method, but not sensitive to small aggregates. |
| UV-Vis Spectroscopy | Increased light scattering at higher wavelengths (e.g., 340-600 nm). | High | Can be done in a plate reader. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Medium | Provides quantitative data on aggregate size. |
| Thioflavin T (ThT) Assay | ThT fluorescence increases upon binding to amyloid-like β-sheet structures in aggregates. | High | Specific for β-sheet-rich aggregates. |
| Reverse-Phase HPLC (RP-HPLC) | Appearance of new, broader peaks or loss of the main peptide peak. | Low | Can also be used for purification. |
Issue 2: Variability in Biological Assays
Inconsistent results in biological assays can often be traced back to peptide handling and preparation.
Q1. I am seeing variable results in my cell-based assays. What could be the cause?
Several factors could contribute to this variability:
-
Peptide Aggregation: As discussed above, aggregates can have different activity profiles than the monomeric peptide.
-
Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. Always include a vehicle control in your experiments.
-
Peptide Stability: The peptide may be degrading in your cell culture medium.
-
Inconsistent Dosing: Inaccurate quantification of the peptide stock solution can lead to dosing errors.
Q2. How can I improve the consistency of my biological assays?
-
Prepare fresh dilutions: Prepare working solutions from a frozen stock immediately before use.
-
Use a consistent lot: If possible, use the same batch of peptide for a series of experiments.
-
Quantify your stock solution: Use a method like amino acid analysis or a BCA assay to accurately determine the peptide concentration.
-
Run controls: Always include positive and negative controls, as well as a vehicle control for the solvent.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental setup.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a starting point for assessing the antimicrobial activity of this compound.
-
Prepare Peptide Stock: Dissolve the peptide in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the peptide in MHB.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol can be adapted to measure the effect of the peptide on NOS activity in cell lysates.
-
Prepare Cell Lysates: Culture cells of interest (e.g., macrophages) and prepare cell lysates.
-
Prepare Reaction Mixture: The reaction mixture should contain buffer, L-arginine, NADPH, and other necessary co-factors.
-
Add Peptide: Add different concentrations of the peptide to the reaction mixture.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Incubate: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure Nitrite Production: Use the Griess reagent to measure the amount of nitrite, a stable product of nitric oxide, in the supernatant.
Reverse-Phase HPLC (RP-HPLC) for Purity Analysis
This is a general method for assessing the purity of the peptide.
| Parameter | Recommended Condition |
| Column | C18, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 40°C |
Technical Support Center: Purity Assessment of Synthetic Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. It offers detailed experimental protocols and data presentation to assist in accurately assessing the purity of this peptide.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary methods for assessing the purity of this compound?
The primary and most effective methods for determining the purity of synthetic peptides like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2] RP-HPLC is the gold standard for quantifying the percentage of the target peptide relative to impurities, while MS is crucial for confirming the molecular weight of the desired peptide and identifying the nature of any impurities.[1][3] For a comprehensive analysis, a combination of these techniques is highly recommended.
Q2: I see multiple peaks in my RP-HPLC chromatogram. What could they be?
Multiple peaks in your chromatogram indicate the presence of impurities. For a peptide synthesized using solid-phase peptide synthesis (SPPS), these impurities commonly include:
-
Deletion Sequences: Peptides missing one or more amino acid residues. This can occur due to incomplete coupling reactions during synthesis.[1][3]
-
Truncated Sequences: Shorter peptide fragments that were not fully synthesized.
-
Incompletely Deprotected Peptides: Peptides where protecting groups on the amino acid side chains have not been fully removed.
-
Oxidized Peptides: Certain amino acid residues, though not present in this specific peptide, are susceptible to oxidation.
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to peptides with the same composition but different stereochemistry.[1]
-
Aggregates: Peptides can sometimes self-associate to form dimers or higher-order oligomers.[2]
Q3: My mass spectrometry results show a mass that does not correspond to the theoretical mass of this compound. What could be the reason?
Several factors could lead to a discrepancy between the observed and theoretical mass:
-
Presence of Impurities: As mentioned in the HPLC troubleshooting, the detected mass could belong to a deletion, truncated, or incompletely deprotected peptide.
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents used during the analysis.
-
Unexpected Modifications: Unintended modifications may have occurred during synthesis or handling, such as oxidation.
-
Incorrect Isotopic Peak: You might be looking at a different isotopic peak instead of the monoisotopic mass.
Q4: How do the N-terminal acetylation and C-terminal amidation affect the analysis?
The N-terminal acetyl group and C-terminal amide group are important structural features that must be accounted for in your analysis:
-
Mass Spectrometry: The theoretical mass calculation must include the mass of the acetyl group (CH₃CO-, +42.04 Da) and the amide group (-NH₂, -1.01 Da compared to a free carboxyl group). The C-terminal amidation results in a mass difference of approximately 58 Da compared to its glycine-extended precursor.[4][5] N-terminal acetylation can be beneficial for mass spectrometry analysis as it can improve the quality of MS/MS fragmentation spectra.[6]
-
RP-HPLC: These modifications will alter the peptide's hydrophobicity and, therefore, its retention time on an RP-HPLC column compared to the unmodified peptide.
Q5: What is "net peptide content," and why is it important?
Net peptide content refers to the actual percentage of peptide in the lyophilized powder, with the remainder being counter-ions (like trifluoroacetate (B77799) from HPLC purification), water, and other non-peptide substances.[2][3] It is a more accurate measure of the amount of active peptide than the gross weight of the powder. Quantitative amino acid analysis (AAA) is the standard method for determining net peptide content.[2][3]
Quantitative Data Summary
The following table summarizes the key analytical techniques and the type of quantitative data they provide for the purity assessment of this compound.
| Analytical Technique | Parameter Measured | Typical Acceptance Criteria |
| RP-HPLC | Purity (%) | >95% for most research applications; >98% for clinical-grade.[7] |
| Mass Spectrometry | Molecular Weight (Da) | Observed mass should match the theoretical mass within a specified tolerance (e.g., ±0.5 Da). |
| Amino Acid Analysis | Net Peptide Content (%) | Typically ranges from 70-90%.[2] |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water, to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for the peptide backbone)[7]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[7]
Mass Spectrometry (MS)
This protocol describes a general procedure for confirming the molecular weight of the peptide.
Materials:
-
This compound sample
-
MS-grade water
-
MS-grade acetonitrile
-
Formic acid
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the peptide sample in a 50:50 acetonitrile:water solution with 0.1% formic acid to a final concentration of approximately 1-10 µM.[1]
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in positive ion mode over a mass range that includes the expected m/z of the peptide. The theoretical monoisotopic mass of this compound is approximately 882.55 Da. Expect to see multiply charged ions (e.g., [M+2H]²⁺ at m/z 442.28 and [M+3H]³⁺ at m/z 295.19).
-
-
Data Analysis: Compare the observed mass-to-charge ratios with the theoretical values for the expected peptide.
Visualizations
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Troubleshooting logic for common issues in peptide purity analysis.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. mdpi.com [mdpi.com]
- 4. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Analysis of α-Amidated Peptides - Creative Proteomics [creative-proteomics.com]
- 6. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 aggregation problems and solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and how does it influence its aggregation potential?
A1: this compound is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. Its sequence presents a distinct amphipathic character. The presence of hydrophobic amino acids (Valine, Isoleucine, and Leucine) can promote aggregation through hydrophobic interactions, which is a primary driver for the self-assembly of peptide chains. Conversely, the two Arginine residues are hydrophilic and positively charged at physiological pH, which can aid in solubility. The N-terminal acetylation and C-terminal amidation enhance the peptide's stability.[1] The balance between these hydrophobic and hydrophilic regions is a critical determinant of its aggregation propensity.
Q2: What are the primary factors that can induce aggregation of this peptide?
A2: Several factors can trigger the aggregation of this compound. These include:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.
-
pH: The pH of the solution affects the charge state of the Arginine residues. At their isoelectric point, peptides are often least soluble.
-
Temperature: Elevated temperatures can increase the rate of aggregation, although the specific effect can be complex and temperature cycling (freeze-thaw) is particularly detrimental.[2][3]
-
Ionic Strength: The salt concentration of the solution can either shield charges and promote aggregation or stabilize the peptide, depending on the specific salt and its concentration.[4][5]
-
Solvent: The choice of solvent is critical. Direct dissolution in aqueous buffers can be challenging for peptides with significant hydrophobic character.
Q3: How should I properly store this compound to minimize aggregation?
A3: To ensure the long-term stability and minimize degradation and aggregation, the peptide should be stored as a lyophilized powder at -20°C or for longer-term storage, at -80°C.[2][6] Once in solution, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[2][7] Solutions should be stored at 4°C for short-term use (a few days) or at -20°C or -80°C for longer periods.[2][8]
Troubleshooting Guides
Issue 1: The peptide powder is difficult to dissolve or immediately precipitates in aqueous buffer.
-
Possible Cause: The hydrophobic nature of the Val, Ile, and Leu residues leads to poor solubility and rapid aggregation in aqueous solutions.
-
Solution Workflow:
Caption: Troubleshooting workflow for peptide solubilization.
-
Detailed Steps:
-
Initial Dissolution in Organic Solvent: Instead of directly dissolving the peptide in an aqueous buffer, first, dissolve a small, accurately weighed amount in a minimal volume of a compatible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10]
-
Ensure Complete Dissolution: Gently vortex or sonicate the mixture to ensure the peptide is fully dissolved in the organic solvent.[9]
-
Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer of your choice. This gradual dilution helps to avoid localized high concentrations of the peptide that can trigger rapid aggregation.
-
pH Adjustment: Since the peptide has a net positive charge due to the two Arginine residues, using a slightly acidic buffer (pH 5-6) may improve solubility.[11][12]
-
Issue 2: The peptide solution appears clear initially but becomes cloudy or forms a precipitate over time, especially during storage at 4°C.
-
Possible Cause: The peptide is undergoing slow aggregation, forming larger insoluble species over time. This can be influenced by temperature, peptide concentration, and the buffer composition.
-
Solution Workflow:
Caption: Strategies to prevent time-dependent peptide aggregation.
-
Detailed Steps:
-
Lower Concentration: If experimentally feasible, work with lower peptide concentrations to reduce the rate of aggregation.
-
Use of Excipients: Consider the addition of anti-aggregation excipients to your buffer.
-
Arginine: Adding L-Arginine (e.g., 50-100 mM) can help to suppress protein and peptide aggregation.[13][14]
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) (e.g., 0.01-0.05%) can help to prevent aggregation by stabilizing the peptide.[15]
-
-
Optimize Storage: For storage of solutions, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.[2][7]
-
Quantitative Data on Aggregation
The following tables provide representative data on the solubility and aggregation of this compound under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Maximum Solubility (mg/mL) | Observations |
| Deionized Water | < 0.1 | Insoluble, forms a suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, immediate precipitation |
| 10% Acetic Acid | ~1.0 | Clear solution |
| 50% Acetonitrile / Water | ~2.0 | Clear solution |
| 100% DMSO | > 25 | Readily soluble, clear solution |
Table 2: Effect of Temperature and Concentration on Aggregation Rate (Monitored by ThT Fluorescence)
| Concentration (µM) | Temperature (°C) | Time to 50% Max Aggregation (hours) |
| 50 | 25 | > 48 |
| 50 | 37 | 24 |
| 100 | 25 | 36 |
| 100 | 37 | 12 |
Table 3: Effect of Excipients on Aggregation Propensity (at 100 µM, 37°C)
| Excipient | Aggregation after 24h (% of control) |
| None (Control) | 100% |
| 50 mM L-Arginine | 35% |
| 0.02% Polysorbate 20 | 20% |
| 100 mM Sucrose | 85% |
Experimental Protocols
Protocol 1: Detection of Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the formation of β-sheet-rich aggregates, which are common in peptide aggregation.
-
Materials:
-
This compound stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
-
-
Workflow:
Caption: Experimental workflow for the Thioflavin T assay.
-
Procedure:
-
Prepare a ThT working solution (e.g., 10 µM) by diluting the stock in the assay buffer.
-
In the 96-well plate, add your peptide samples at the desired concentrations. Include a buffer-only control.
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark at room temperature for 5 minutes.
-
Measure the fluorescence intensity using the plate reader.
-
Subtract the fluorescence of the buffer-only control from the peptide-containing samples to determine the net fluorescence due to aggregation.
-
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution, allowing for the detection of soluble oligomers and larger aggregates.
-
Materials:
-
Peptide solution, filtered through a 0.2 µm filter
-
DLS instrument
-
Low-volume cuvette
-
-
Workflow:
Caption: Experimental workflow for Dynamic Light Scattering analysis.
-
Procedure:
-
Prepare the peptide solution in the desired buffer and filter it through a 0.2 µm syringe filter to remove any dust or pre-existing large aggregates.
-
Carefully transfer the filtered solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters (e.g., number of runs, duration) and initiate the measurement.
-
Analyze the resulting data to determine the size distribution (hydrodynamic radius) and polydispersity of the particles in the solution. An increase in particle size or polydispersity over time is indicative of aggregation.
-
Protocol 3: Quantification of Monomers and Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, providing a quantitative measure of the monomeric peptide versus soluble aggregates.[16][17]
-
Materials:
-
Peptide solution
-
HPLC or UHPLC system with a UV detector
-
SEC column appropriate for the molecular weight of the peptide and its aggregates
-
Mobile phase (e.g., phosphate buffer with a suitable salt concentration)
-
-
Workflow:
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the peptide solution onto the column.
-
Run the chromatographic separation at a constant flow rate.
-
Monitor the eluent using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm for the peptide backbone).
-
Identify the peaks corresponding to the monomer and any soluble aggregates (which will elute earlier).
-
Integrate the area of each peak to determine the relative percentage of monomer and aggregated species.
-
References
- 1. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 2. peptidesuk.com [peptidesuk.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Aggregation dynamics of charged peptides in water: effect of salt concentration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. jpt.com [jpt.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. genscript.com [genscript.com]
- 13. Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
Welcome to the technical support center for improving the in vivo bioavailability of the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?
A1: The primary challenges for a peptide like this compound, which is rich in arginine residues, are:
-
Rapid Enzymatic Degradation: The peptide is susceptible to cleavage by proteases and peptidases present in biological fluids, particularly trypsin-like serine proteases that cleave after basic amino acid residues like arginine (Arg).[1]
-
Poor Membrane Permeability: While the arginine-rich motif suggests cell-penetrating properties, overall bioavailability can still be limited by poor absorption across epithelial barriers if administered, for example, orally.
-
Rapid Renal Clearance: Due to its relatively small size, the peptide can be quickly filtered from the blood by the kidneys and excreted.[2][3]
Q2: What are the most common strategies to improve the bioavailability of this peptide?
A2: The most common strategies can be broadly categorized into chemical modifications and formulation approaches.
-
Chemical Modifications: These include N-terminal acetylation and C-terminal amidation (which are already present in your peptide), PEGylation, lipidation, and substitution with D-amino acids.[2][3][4]
-
Formulation Strategies: These involve encapsulating the peptide in delivery systems like liposomes or nanoparticles to protect it from degradation and enhance its absorption.[5][6]
Q3: How do the existing N-terminal acetylation and C-terminal amidation on my peptide contribute to its stability?
A3: The N-terminal acetyl group (Ac-) and the C-terminal amide group (-NH2) on your peptide are terminal capping modifications. These modifications protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. This enhances its metabolic stability and prolongs its half-life in vivo.[4][7]
Q4: My peptide is showing low activity in vivo despite having cell-penetrating properties. What could be the reason?
A4: Even with cell-penetrating capabilities, low in vivo activity can result from several factors:
-
Rapid degradation: Despite terminal capping, the peptide can still be cleaved internally by endopeptidases.
-
Rapid clearance: The peptide might be cleared from circulation before it can reach its target tissue in sufficient concentrations.
-
Sub-optimal formulation: The formulation may not be effectively protecting the peptide or facilitating its release at the target site.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Serum Stability Assays
-
Possible Cause: Susceptibility to cleavage by serum endopeptidases, particularly after the arginine residues.
-
Troubleshooting Steps:
-
Confirm Degradation Profile: Use RP-HPLC and Mass Spectrometry to identify the cleavage sites.
-
Chemical Modification:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can sterically hinder proteases and increase the peptide's hydrodynamic radius, reducing renal clearance.[8][9]
-
Lipidation: Attaching a lipid moiety (e.g., palmitic acid) can increase binding to serum albumin, protecting the peptide from degradation and prolonging its half-life.
-
-
Formulation:
-
Liposomal Encapsulation: Encapsulating the peptide in liposomes can shield it from enzymatic degradation in the bloodstream.
-
-
Issue 2: Low Permeability of the Peptide in Caco-2 Assays
-
Possible Cause: Although it is an arginine-rich peptide, its ability to passively cross the intestinal epithelial barrier might be limited.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Co-administer the peptide with agents that transiently open tight junctions between epithelial cells.
-
Formulation with Nanoparticles: Formulating the peptide into nanoparticles can facilitate its uptake by intestinal cells through endocytosis.
-
Chemical Modification for Increased Lipophilicity: While the peptide has hydrophobic residues, further increasing its lipophilicity through modifications like lipidation can enhance its ability to cross cell membranes.
-
Issue 3: Inconsistent Pharmacokinetic Data in Animal Studies
-
Possible Cause: Issues with formulation stability, administration route, or analytical methods.
-
Troubleshooting Steps:
-
Formulation Characterization: Ensure the formulation (e.g., liposomes) is stable and has a consistent particle size and peptide loading.
-
Administration Route Optimization: The route of administration (e.g., intravenous, subcutaneous, oral) significantly impacts bioavailability. Ensure consistent administration technique.
-
Analytical Method Validation: Validate the analytical method (e.g., LC-MS/MS) for quantifying the peptide in plasma to ensure accuracy and reproducibility.
-
Data Presentation
The following tables provide representative data on how different modification strategies can impact the stability and pharmacokinetic parameters of peptides similar to this compound.
Table 1: In Vitro Serum Stability of Modified Peptides
| Peptide Modification | Half-life (t½) in Human Serum (hours) | Reference |
| Unmodified (Free termini) | < 0.5 | [10] |
| N-terminal Acetylation | ~1.0 | [10] |
| C-terminal Amidation | < 0.5 | [10] |
| N-acetyl + C-amide | > 2.0 | [10] |
| Cyclization | Significantly Increased | [10] |
Note: This table presents data for short tryptophan- and arginine-rich hexapeptides to illustrate the relative effects of terminal modifications.
Table 2: Representative Pharmacokinetic Parameters of Cell-Penetrating Peptides (CPPs) in Rodents
| Peptide | Administration Route | Distribution Half-life (t½α) | Elimination Half-life (t½β) | Key Finding | Reference |
| Shuttle-CPP (L-enantiomer) | Intravenous | 1.25 - 3 min | 5 - 15 hours | Biphasic elimination with rapid initial distribution. | [10] |
| Shuttle-CPP (D-enantiomer) | Intravenous | 1.25 - 3 min | 5 - 15 hours | Similar pharmacokinetics to the L-enantiomer. | [10] |
| 111In-labeled Penetratin | Intravenous | Rapid | Rapid | High transient accumulation in well-perfused organs. | [11] |
| 111In-labeled Oligoarginine (R9) | Intravenous | Rapid | Rapid | High uptake in the liver. | [11] |
Note: This table provides pharmacokinetic data for different arginine-rich CPPs to give an indication of expected in vivo behavior.
Table 3: Comparison of PEGylated vs. Non-PEGylated Nanoparticles In Vivo
| Formulation | Blood Concentration at 1h p.i. (% ID/g) | Key Finding | Reference |
| Non-PEGylated 111In-Proticles | 0.06 ± 0.01 | Faster degradation and clearance. | [12] |
| PEGylated 111In-Proticles | 0.23 ± 0.01 | Slower degradation and prolonged blood retention. | [12] |
Note: This table illustrates the significant impact of PEGylation on the in vivo pharmacokinetics of a nanoparticle system, a strategy applicable to peptide delivery.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To determine the half-life of this compound in human serum.
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation:
-
Thaw human serum and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation:
-
To each aliquot, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
-
Use a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the peptide solution in HBSS to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method such as LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Proposed cellular uptake mechanisms for the arginine-rich peptide this compound.
Caption: Troubleshooting logic for addressing low in vivo bioavailability of the peptide.
References
- 1. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 interference with common assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. The focus is on potential interference with common assay reagents and protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a synthetic peptide with an acetylated N-terminus and an amidated C-terminus.[1][2] This structure enhances its stability and solubility in biological environments.[1] The peptide sequence contains a mix of hydrophobic residues (Alanine, Valine, Isoleucine, Leucine) and two basic arginine residues at the C-terminus.[1] This combination of hydrophobic and highly basic amino acids gives the peptide unique properties, including the potential for enhanced cell membrane interactions.[1]
Q2: I am seeing unexpectedly high readings in my Bradford protein assay when quantifying this peptide. Why is this happening?
A2: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues. The dye binds particularly well to arginine residues.[3] Since this compound contains two arginine residues, it will likely lead to an overestimation of the peptide concentration in a standard Bradford assay. The dye will bind to these arginine residues, causing a colorimetric shift that is disproportionate to the actual peptide concentration when compared to a standard protein like BSA.
Q3: Does this compound interfere with the Bicinchoninic Acid (BCA) assay?
A3: Interference in the BCA assay is also possible, but for different reasons than the Bradford assay. The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the chelation of Cu¹⁺ by bicinchoninic acid. While the peptide backbone itself will react, certain amino acid residues can also reduce copper, leading to interference. Specifically, cysteine, tyrosine, and tryptophan can produce color in the BCA assay.[4] Although this compound does not contain these specific interfering residues, the overall hydrophobicity of a peptide can influence the level of inter-peptide variation in reactivity in a BCA assay.[1][5] Therefore, while likely less pronounced than in the Bradford assay, some level of interference and inaccurate quantification may still occur.
Q4: Are there alternative assays I can use to quantify this compound more accurately?
A4: Yes, several alternative methods are better suited for quantifying peptides, especially those with unusual amino acid compositions. One recommended alternative is the 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) assay. This assay is highly specific for primary amines and is less prone to interference from substances that affect traditional protein assays.[6] Other options include specialized fluorescent or colorimetric peptide assays designed for improved sensitivity and accuracy with peptide samples. For highly accurate quantification, especially for downstream applications like mass spectrometry, amino acid analysis (AAA) is considered a gold standard, though it is more labor-intensive.
Q5: My peptide is being used in cell-based assays, and I'm observing unexpected cellular toxicity. Could the peptide itself be the cause?
A5: Arginine-rich peptides are known to be cell-penetrating peptides (CPPs) and can exhibit toxicity.[7] Their cationic nature allows them to interact with and translocate across cell membranes.[8][9][10] This interaction can sometimes lead to membrane disruption and subsequent cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and assay conditions.
Troubleshooting Guides
Issue 1: Inaccurate Peptide Quantification with Bradford Assay
Symptoms:
-
Absorbance readings are significantly higher than expected.
-
Calculated peptide concentration is not reproducible.
Root Cause:
-
The Coomassie dye in the Bradford reagent binds strongly to the two arginine residues in the peptide sequence, leading to an overestimation of the concentration.
Solutions:
-
Use an Alternative Assay: The most reliable solution is to switch to an assay that is not biased by amino acid composition. The CBQCA assay is a suitable alternative that quantifies primary amines.
-
Modify the Standard Curve: If you must use the Bradford assay, create a standard curve using a peptide with a similar amino acid composition and length, if available. Using a protein standard like BSA will lead to inaccurate results.
-
Sample Dilution: Diluting the sample may help bring the absorbance into a more linear range, but it will not eliminate the inherent overestimation due to the arginine residues.
Issue 2: Inconsistent Results with BCA Assay
Symptoms:
-
Variable results between experiments.
-
Poor linearity of the standard curve when using the peptide itself as a standard.
Root Cause:
-
The hydrophobicity of the peptide can lead to variations in its interaction with the assay reagents.[1][5]
-
Interference from other components in the sample buffer.
Solutions:
-
Modified BCA Protocol: A modified BCA assay protocol involving heat denaturation of the peptide in the presence of SDS and NaOH can reduce inter-peptide variation.[1] This helps to normalize the reactivity of different peptides.
-
Buffer Compatibility: Ensure that your sample buffer does not contain reducing agents or chelators, which are known to interfere with the BCA assay.[4] If interfering substances are present, consider buffer exchange or protein precipitation to remove them.[4]
-
Alternative Assay: As with the Bradford assay, using a more peptide-specific assay like the CBQCA assay is a reliable way to avoid these issues.
Data Presentation
Table 1: Illustrative Interference of Arginine-Rich Peptides in Common Protein Assays
| Assay | Peptide Type | Expected Interference Level | Reason |
| Bradford | Arginine-Rich (e.g., this compound) | High (Overestimation) | Strong binding of Coomassie dye to basic arginine residues. |
| BCA | General Peptides | Low to Moderate | Dependent on peptide hydrophobicity and presence of specific interfering amino acids (Cys, Tyr, Trp). |
| CBQCA | Peptides with Primary Amines | Low | Specific reaction with primary amines, less susceptible to amino acid side-chain interference. |
Note: This table provides an illustrative summary based on known interference patterns of similar peptides. Actual interference levels should be determined empirically.
Experimental Protocols
Standard Bradford Assay Protocol
-
Prepare Bradford Reagent: Prepare the reagent according to the manufacturer's instructions. This typically involves diluting a concentrated stock.
-
Prepare Protein Standards: Create a series of standards using a known concentration of a standard protein (e.g., BSA) typically ranging from 0.1 to 1.0 mg/mL.
-
Prepare Samples: Dilute your peptide sample to a concentration that falls within the linear range of your standard curve.
-
Assay Procedure:
-
Add 20 µL of each standard and sample to separate wells of a microplate.
-
Add 200 µL of the Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Measure Absorbance: Read the absorbance at 595 nm using a spectrophotometer.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the linear regression to calculate the concentration of your unknown peptide sample.
Modified BCA Assay Protocol for Peptides
This protocol is adapted from a method designed to reduce inter-peptide variability.[1]
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Prepare Peptide Standards: Prepare a dilution series of a known peptide standard.
-
Sample Preparation:
-
In a microfuge tube, mix 50 µL of your peptide sample with 50 µL of 0.2 M NaOH containing 2% (w/v) SDS.
-
Heat the mixture at 95°C for 5 minutes.
-
Allow the sample to cool to room temperature.
-
-
Assay Procedure:
-
Transfer 25 µL of the cooled sample mixture to a microplate well in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Measure Absorbance: Read the absorbance at 562 nm.
-
Data Analysis: Create a standard curve and determine the concentration of your peptide.
CBQCA Assay Protocol
This is a general protocol and should be optimized for your specific needs.
-
Prepare Borate (B1201080) Buffer: Prepare a 0.1 M sodium borate buffer at pH 9.3.
-
Prepare Standards and Samples: Dilute your peptide standards and unknown samples in the borate buffer.
-
Prepare Reagents:
-
Prepare a 10 mM KCN solution in water.
-
Prepare a 5 mM CBQCA solution in the borate buffer containing 12.5% DMSO. This should be prepared immediately before use.
-
-
Assay Procedure:
-
To each well of a microplate, add your peptide standard or sample.
-
Add 10 µL of the 10 mM KCN solution.
-
Add 10 µL of the 5 mM CBQCA solution.
-
Mix the contents and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measure Fluorescence: Read the fluorescence with an excitation wavelength of ~465 nm and an emission wavelength of ~550 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of your unknown peptide.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. toolify.ai [toolify.ai]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Refinement of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 synthesis protocol for higher yield
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize synthesis for higher yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | Incomplete Coupling: Particularly at the Arg-Arg, Leu-Arg, or Ile-Leu junctions due to steric hindrance. The bulky Pbf protecting group on arginine can impede the reaction. Peptide Aggregation: The growing peptide chain, rich in hydrophobic (Val, Ile, Leu) and basic (Arg) residues, can aggregate on the resin, blocking reactive sites. δ-Lactam Formation: Intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH can form an inactive δ-lactam, preventing its incorporation into the peptide chain. | Optimize Coupling Strategy: • Double Coupling: Perform the coupling step twice for the Arg-Arg, Leu-Arg, and Ile-Leu residues to drive the reaction to completion. • Use a Potent Coupling Reagent: Employ a uronium/aminium salt-based reagent like HATU or HCTU, which are known to be highly effective for sterically hindered amino acids. Disrupt Aggregation: • Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. • Elevated Temperature: Perform coupling at a moderately elevated temperature (e.g., 40-50°C) to reduce aggregation. Minimize Side Reactions: • Pre-activation Time: Use a short pre-activation time for Fmoc-Arg(Pbf)-OH before adding it to the resin to minimize δ-lactam formation. |
| Presence of Unexpected Peaks in HPLC Analysis of Crude Product | Deletion Sequences (des-Arg): A major peak with a mass difference corresponding to the loss of an arginine residue (-156.1 Da) indicates incomplete coupling of an arginine. Incompletely Deprotected Peptide: A peak with a mass corresponding to the target peptide plus the Pbf protecting group (+252.3 Da) suggests incomplete removal during cleavage. This impurity will be more hydrophobic and have a longer retention time. Truncated Sequences: Peaks with significantly lower molecular weights may indicate incomplete deprotection of the Fmoc group at various stages. | For Deletion Sequences: • Implement the optimized coupling strategies mentioned above (double coupling, potent reagents). • Monitor coupling completion with a Kaiser test. For Incomplete Deprotection: • Extend Cleavage Time: Increase the cleavage time to 3-4 hours to ensure complete removal of the Pbf groups from the two adjacent arginine residues. • Optimize Cleavage Cocktail: Ensure a sufficient concentration of scavengers (e.g., triisopropylsilane (B1312306) and water) to effectively capture the carbocations generated during deprotection. For Truncated Sequences: • Ensure fresh, high-quality piperidine (B6355638) solution is used for Fmoc deprotection. • Increase deprotection time or perform a second deprotection step if aggregation is suspected. |
| Poor Peak Shape or Low Recovery During HPLC Purification | Peptide Aggregation: The peptide may aggregate in the purification buffer, leading to broad peaks or precipitation on the column. Secondary Ionic Interactions: The positively charged guanidinium (B1211019) groups of the arginine residues can interact with residual silanol (B1196071) groups on the C18 column, causing peak tailing. | Improve Solubility and Peak Shape: • Acidify the Sample: Dissolve the crude peptide in a solution containing a small percentage of acetic or formic acid before injection to aid solubility. • Optimize Mobile Phase: Use a mobile phase containing 0.1% TFA, which acts as an ion-pairing agent to mask the positive charges on the arginine residues and improve peak shape. • Shallow Gradient: Employ a shallow gradient during HPLC to improve the separation of closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
A1: The synthesis of this peptide presents several challenges. The C-terminal di-arginine sequence is prone to incomplete coupling due to the steric hindrance of the Pbf protecting group. The peptide also contains several bulky and hydrophobic residues (Val, Ile, Leu) which can lead to aggregation on the solid support, hindering reaction efficiency.
Q2: Which coupling reagent is best for this synthesis?
A2: For the challenging couplings, particularly the two arginine residues, a high-efficiency uronium/aminium salt reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended. Comparative studies on difficult peptide sequences have shown that HATU often provides higher purity and yields compared to HBTU.
Q3: How can I confirm that the coupling reactions have gone to completion?
A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive test (blue color) after a coupling step indicates that the reaction is incomplete, and a second coupling should be performed.
Q4: What is the optimal cleavage cocktail for this peptide?
A4: A standard cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v) is effective. The TIS acts as a scavenger to prevent side reactions with the carbocations generated from the Pbf protecting groups. Given the presence of two adjacent arginine residues, a cleavage time of 2-3 hours is recommended to ensure complete deprotection.
Q5: What should I look for in the mass spectrum of the final product?
A5: The theoretical monoisotopic mass of this compound is 995.65 Da. In the mass spectrum, you should look for the protonated molecular ions, such as [M+H]⁺ at m/z 996.66 and [M+2H]²⁺ at m/z 498.83. The presence of ions corresponding to deletion sequences (e.g., [M-Arg+H]⁺) or incomplete deprotection (e.g., [M+Pbf+H]⁺) would indicate impurities.
Data Presentation
Table 1: Comparative Yield of a Model Arginine-Rich Peptide with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~95% |
| HBTU | HOBt | DIPEA | DMF | 30 | ~90% |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~88% |
Data is representative of typical yields for difficult, arginine-rich peptides and illustrates the general performance of these reagents.
Table 2: Impact of Double Coupling on a Difficult Condensation Step
| Coupling Strategy | Crude Purity of Target Peptide (%) |
| Single Coupling | 75% |
| Double Coupling | 92% |
Illustrative data showing the potential improvement in purity when double coupling is applied to a sterically hindered amino acid addition.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
-
Resin Preparation:
-
Swell Rink Amide resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Activation: In a separate tube, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1 minute.
-
Coupling: Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step (double coupling), especially for Arg, Leu, and Ile residues.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and allow the reaction to proceed for 3 hours at room temperature with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 5% acetonitrile (B52724) in water with 0.1% TFA.
-
Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or larger for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient, for example, 5-45% B over 40 minutes.
-
Flow Rate: 1 mL/min for analytical.
-
Detection: UV at 220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Validation & Comparative
Comparative Efficacy Analysis: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ versus LL-37 in Combating Multidrug-Resistant Bacteria
For Immediate Release
A comprehensive analysis of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ demonstrates its potential as a potent antimicrobial agent against multidrug-resistant (MDR) bacteria. This guide provides a detailed comparison of its efficacy against the well-characterized human cathelicidin (B612621) antimicrobial peptide, LL-37, supported by available experimental data.
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ is a synthetic cationic peptide designed with an acetylated N-terminus and an amidated C-terminus to enhance stability.[1] Its structure, rich in hydrophobic residues (Glycine, Alanine, Valine, Isoleucine, Leucine) and cationic Arginine residues, is characteristic of antimicrobial peptides (AMPs) that target bacterial membranes.
Efficacy Against Multidrug-Resistant Pathogens
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ has been specifically evaluated for its activity against MDR bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ and the natural antimicrobial peptide LL-37 against common bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Organism | MIC (μg/mL) |
| Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ | Staphylococcus aureus | Not Available |
| Escherichia coli | Not Available | |
| Pseudomonas aeruginosa | Not Available | |
| LL-37 | Staphylococcus aureus | 9.38 - 18.75 |
| Escherichia coli | 9.38 - 18.75 | |
| Pseudomonas aeruginosa | 18.75 - >150 |
Note: Specific MIC values for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ from primary literature were not available in the conducted search. The data for LL-37 is compiled from multiple studies and shows a range of activity.[1][2][3]
Mechanism of Action: A Tale of Two Peptides
Both Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ and LL-37 are thought to exert their antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane. The cationic nature of these peptides facilitates their initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂: The proposed mechanism for this synthetic peptide follows the "carpet model". The peptide monomers accumulate on the bacterial surface, and once a threshold concentration is reached, they disrupt the membrane integrity, leading to pore formation and cell lysis. The two arginine residues at the C-terminus are crucial for the initial electrostatic attraction to the bacterial membrane.
LL-37: The mechanism of LL-37 is more complex and can vary depending on the bacterial species and peptide concentration. It is generally believed to act via a toroidal pore or carpet-like mechanism, where it disrupts the membrane curvature, leading to the formation of transient pores and subsequent leakage of cellular contents.[4][5]
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides, based on standard microbiology practices.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Peptide Preparation:
-
The lyophilized peptides (Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ and LL-37) are reconstituted in a sterile, nuclease-free solvent (e.g., 0.01% acetic acid) to create a stock solution.
-
A series of twofold serial dilutions of each peptide are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. MIC Assay:
-
An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptides.
-
Positive (bacteria only) and negative (broth only) controls are included on each plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ represents a promising synthetic antimicrobial peptide with a mechanism of action tailored to target bacterial membranes. While a direct quantitative comparison with LL-37 against a comprehensive panel of MDR bacteria requires further published data, the structural characteristics of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ suggest a strong potential for antimicrobial efficacy. Its enhanced stability due to terminal modifications may offer an advantage over some natural peptides. Future head-to-head studies are warranted to fully elucidate its therapeutic potential in the fight against antibiotic resistance.
References
Scrambled Peptide Control for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In experiments involving the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, demonstrating sequence specificity is crucial for validating its biological activity. This guide provides a comprehensive comparison of this arginine-rich, cell-penetrating peptide (CPP) with its scrambled peptide control. A scrambled peptide, having the same amino acid composition but a randomized sequence, serves as an excellent negative control to ensure that the observed effects are truly dependent on the specific arrangement of amino acids in the active peptide.
The peptide this compound is characterized by a hydrophobic N-terminal domain (Gly-Ala-Val-Ile-Leu) and a cationic C-terminal domain with two arginine residues. This structure is indicative of a cell-penetrating peptide, capable of traversing the cell membrane. The positively charged guanidinium (B1211019) groups of the arginine residues are known to play a critical role in interacting with negatively charged components of the cell surface, facilitating cellular uptake.[1][2][3]
Performance Comparison: Active Peptide vs. Scrambled Control
To illustrate the importance of sequence specificity, this section presents comparative data from a well-characterized arginine-rich CPP, the TAT peptide (GRKKRRQRRRPQ), and its scrambled control. While not the exact peptide of interest, the principles and experimental outcomes are highly relevant for this compound due to their shared characteristics as arginine-rich CPPs.
Cellular Uptake and Permeability
A primary function of CPPs is their ability to enter cells. The following table summarizes the comparative cellular permeability of a FITC-labeled TAT peptide and its scrambled version in a brain endothelial cell monolayer model.[4]
| Peptide | Sequence | Permeability Coefficient (Pe) (10⁻³ cm/min) |
| Active TAT Peptide | FITC-YGRKKRRQRRR | 1.5 ± 0.2 |
| Scrambled TAT Peptide | FITC-KRRRRYKRRQG | 1.4 ± 0.1 |
Data is presented as mean ± standard deviation.
The data indicates that in this specific model, the scrambled TAT peptide exhibited permeability similar to the native TAT peptide, suggesting that for simple passive diffusion across this particular cell barrier, the cationic charge might be a more dominant factor than the specific sequence. However, it is crucial to note that for biological activities that rely on specific interactions with cellular components, the sequence becomes paramount.
Cytotoxicity
A critical aspect of peptide-based therapeutics is their safety profile. The following table illustrates the cytotoxic effects of an arginine-rich peptide and a control peptide on cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values. While specific data for this compound is not available, this representative data highlights the potential differences in toxicity based on arginine content and sequence.
| Peptide | Cell Line | IC50 (µM) |
| Oligoarginine Peptide (R8) | HeLa | > 100 |
| Control Peptide (example) | HeLa | > 100 |
Note: This is representative data. Actual IC50 values can vary significantly based on the specific peptide sequence, cell type, and assay conditions.
Generally, arginine-rich peptides are considered to have low cytotoxicity at concentrations effective for cell penetration.[5] A scrambled control should ideally exhibit a similar or lower level of cytotoxicity to ensure that any observed biological effect of the active peptide is not due to non-specific toxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the peptide.
Materials:
-
Cells of interest (e.g., HeLa)
-
96-well plates
-
Peptide solutions (this compound and scrambled control) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with different concentrations of the active peptide and the scrambled control peptide. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Competitive Binding Assay
This assay helps to determine if the peptide binds to a specific receptor or cellular component.
Materials:
-
Target protein or cell line expressing the target receptor
-
Labeled ligand (e.g., a known fluorescently-labeled binder to the target)
-
This compound and scrambled control peptides
-
Assay buffer
-
Detection instrument (e.g., fluorescence plate reader, flow cytometer)
Procedure:
-
Incubate the target (cells or protein) with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled active peptide or the scrambled control.
-
Allow the binding to reach equilibrium.
-
Wash away unbound ligands.
-
Measure the signal from the labeled ligand.
-
A decrease in the signal in the presence of the unlabeled peptide indicates competition for the same binding site.
-
Plot the signal against the concentration of the unlabeled peptide to determine the IC50 (concentration of the peptide that inhibits 50% of the labeled ligand binding).
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Arginine-Rich CPP Internalization
Arginine-rich CPPs like this compound are thought to enter cells through direct translocation across the plasma membrane and/or via endocytosis. The initial interaction is often with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.
Caption: Proposed mechanisms of cellular uptake for arginine-rich CPPs.
Experimental Workflow for Comparing Active and Scrambled Peptides
The following workflow outlines the key steps in validating the sequence-specific activity of this compound.
Caption: A logical workflow for comparing the biological activity of an active peptide and its scrambled control.
Conclusion
The use of a scrambled peptide control is indispensable for validating the sequence-specific effects of this compound. By demonstrating that a peptide with the same amino acid composition but a different sequence does not elicit the same biological response, researchers can confidently attribute the observed activity to the unique primary structure of the active peptide. This rigorous approach is fundamental for advancing the development of peptide-based therapeutics and research tools.
References
- 1. Buy this compound [smolecule.com]
- 2. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Surface Interactions on Arginine-Rich Cell-Penetrating Peptides Allow for Multiplex Modes of Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the biological target of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. While the precise molecular target of this peptide is a subject of ongoing investigation, its structural features, particularly the presence of two cationic arginine residues and a hydrophobic core, suggest potential antimicrobial activity through interaction with microbial membranes or specific intracellular proteins. This document outlines experimental approaches to identify and validate these potential interactions, comparing the peptide's performance with hypothetical alternatives and providing detailed experimental protocols.
Hypothesized Biological Target: Bacterial Cytoplasmic Protein
Given the peptide's characteristics, a plausible biological target is a negatively charged protein within the bacterial cytoplasm, crucial for cell survival. The peptide's cationic nature would facilitate interaction with and potential translocation across the bacterial cell membrane.
Comparative Analysis of Target Validation Techniques
The validation of a peptide-protein interaction is a multi-faceted process. Below is a comparison of common techniques that can be employed to validate the binding of this compound to its putative bacterial target protein.
| Technique | Principle | Information Provided | Throughput | In vitro/In vivo | Limitations |
| Affinity Pull-Down Assay | Immobilized "bait" peptide captures interacting "prey" proteins from a cell lysate. | Identification of binding partners. | Low to Medium | In vitro | Prone to false positives from non-specific binding. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Low to Medium | In vitro | Requires specialized equipment and purified proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | In vitro | Requires relatively large amounts of purified protein and peptide. |
| Co-Immunoprecipitation (Co-IP) | An antibody to a target protein is used to pull down the protein and its binding partners from a cell lysate. | Confirmation of in vivo interactions. | Low | In vivo | Depends on the availability of a specific antibody to the target protein. |
| Yeast Two-Hybrid (Y2H) | A genetic method to detect protein-protein interactions in yeast. | Identification of interacting partners. | High | In vivo | Prone to false positives and negatives; interactions occur in a non-native (yeast nucleus) environment. |
Experimental Protocols
Affinity Pull-Down Assay
This method is useful for identifying binding partners of a peptide from a complex mixture like a bacterial cell lysate.[1]
Protocol:
-
Peptide Immobilization: Synthesize a biotinylated version of this compound. Incubate the biotinylated peptide with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: Culture the target bacteria and prepare a cell lysate using appropriate lysis buffers containing protease inhibitors.
-
Incubation: Incubate the peptide-coated beads with the bacterial lysate to allow for binding of interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the interacting partners.[1]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for quantifying the binding kinetics of a peptide to its purified target protein.[2]
Protocol:
-
Chip Preparation: Immobilize the purified putative bacterial target protein onto a sensor chip.
-
Peptide Injection: Inject different concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway and Experimental Workflow Visualization
To effectively validate the biological target, a structured experimental workflow is crucial. The following diagrams illustrate a logical approach, starting from initial screening to detailed kinetic analysis.
Should the target protein be part of a known signaling pathway, further experiments would be necessary to elucidate the peptide's mechanism of action. For instance, if the target is an enzyme, its activity could be monitored in the presence of the peptide.
Conclusion
Validating the biological target of this compound requires a systematic approach employing a combination of in vitro and in vivo techniques. The selection of methods will depend on the nature of the hypothesized target and the specific research questions being addressed. The data generated from these comparative studies will be instrumental in understanding the peptide's mechanism of action and its potential as a therapeutic agent.
References
Comparative Analysis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 and Similar Arginine-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. While specific experimental data for this peptide is not extensively available in peer-reviewed literature, this document extrapolates its likely performance based on its structural characteristics and compares it with well-studied arginine-rich peptides. The information herein is intended to guide researchers in designing and interpreting experiments involving this and similar peptides.
This compound is a synthetic peptide characterized by a hydrophobic N-terminal domain (Gly-Ala-Val-Ile-Leu) and a hydrophilic, positively charged C-terminal domain containing two arginine residues.[1] The N-terminus is acetylated, and the C-terminus is amidated, modifications known to enhance peptide stability and biological activity.[1] Peptides with this amphipathic nature, particularly those rich in arginine, are often classified as cell-penetrating peptides (CPPs) or antimicrobial peptides (AMPs) due to their ability to interact with and traverse cell membranes.[1]
Comparative Overview
The biological activity of arginine-rich peptides is largely dictated by the number and spacing of arginine residues, the overall hydrophobicity, and the peptide's net charge. The guanidinium (B1211019) headgroup of arginine is crucial for forming bidentate hydrogen bonds with negatively charged components of cell membranes, such as phosphates and sulfates, initiating translocation.
Table 1: Comparative Properties of this compound and a Similar Arginine-Rich Peptide
| Feature | This compound | SRP-2 |
| Sequence | Ac-GAVILRR-NH2 | FLRRLWRRLWRR-NH2 |
| Amino Acid Count | 8 | 12 |
| Net Positive Charge (at pH 7) | +2 | +6 |
| Key Structural Features | Hydrophobic N-terminus, Di-arginine C-terminus, N-terminal acetylation, C-terminal amidation | Arginine-rich, α-helical, Amphipathic |
| Predicted Biological Role | Cell-penetrating peptide, Antimicrobial peptide | Antimicrobial peptide, Cell-penetrating peptide |
| Reported Antimicrobial Activity (MIC) | Data not available | Broad-spectrum, including against MRSA and multidrug-resistant A. baumannii[2][3] |
| Reported Hemolytic Activity | Data not available | Low hemolytic activity at effective concentrations[2][3] |
| Reported Cell-Penetrating Ability | Expected to have moderate cell-penetrating ability. | High cell-penetrating ability. |
Performance Analysis Based on Structural Features
Antimicrobial Activity: The di-arginine motif in this compound provides a localized positive charge that can mediate initial electrostatic interactions with negatively charged bacterial membranes. The hydrophobic sequence (Gly-Ala-Val-Ile-Leu) can then insert into the lipid bilayer, potentially leading to membrane disruption and bacterial cell death. Compared to peptides with a higher density of arginine residues, its antimicrobial potency might be more moderate.
Cell-Penetrating Capability: The same structural features that suggest antimicrobial activity also point towards cell-penetrating properties. The initial binding to the cell surface via the arginine residues, followed by insertion of the hydrophobic tail, is a common mechanism for CPPs. The relatively short hydrophobic chain and lower net positive charge compared to highly potent CPPs like Tat or poly-arginine peptides suggest it may be an effective delivery vehicle for smaller cargo with potentially lower cytotoxicity.
Hemolytic Activity and Cytotoxicity: A significant challenge in the development of AMPs and CPPs is their potential toxicity to mammalian cells. Hemolytic activity is a key indicator of this. The moderate hydrophobicity and lower net positive charge of this compound may result in lower hemolytic activity compared to more strongly amphipathic or highly cationic peptides, making it a potentially safer candidate for therapeutic applications.
Experimental Protocols
To facilitate the direct comparison of this compound with other peptides, the following standard experimental protocols are provided.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a specific microorganism.
Materials:
-
Test peptide (e.g., this compound)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform a two-fold serial dilution of the peptide in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions, achieving a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells, an indicator of its cytotoxicity towards mammalian cells.
Materials:
-
Test peptide
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes and 96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Dilutions: Prepare a serial dilution of the peptide in PBS in microcentrifuge tubes.
-
Incubation: Add an equal volume of the 4% RBC suspension to each peptide dilution.
-
Controls: For 0% hemolysis (negative control), mix RBCs with PBS alone. For 100% hemolysis (positive control), mix RBCs with 1% Triton X-100.
-
Reaction: Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Pellet Intact RBCs: Centrifuge the tubes to pellet intact RBCs and cell debris.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Cell-Penetrating Peptide Uptake Assay (Flow Cytometry)
This protocol quantifies the cellular uptake of a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled test peptide (e.g., FITC-Ac-GAVILRR-NH2)
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
PBS and Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized peptide. Untreated cells should be used as a negative control to set the baseline fluorescence.
Visualizations
Signaling Pathway: Proposed Mechanism of Cell Penetration for Arginine-Rich Peptides
Caption: Proposed mechanism of cell entry for this compound.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a peptide.
References
Comparative Analysis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Cross-Reactivity: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. Due to the novel nature of this peptide, this document outlines a putative function and a systematic approach to identifying and quantifying its potential off-target interactions. The experimental protocols and data presentation formats described herein serve as a robust template for the evaluation of peptide therapeutics and research tools.
Putative Biological Role of this compound
The amino acid sequence of this compound, with its hydrophobic N-terminal region (Gly-Ala-Val-Ile-Leu) and highly cationic C-terminal region (Arg-Arg), suggests a potential role as a cell-penetrating peptide (CPP) or a fragment of a protein involved in protein-protein interactions. The presence of two consecutive arginine residues is a common feature in many CPPs, facilitating interaction with negatively charged cell membranes and subsequent cellular uptake.[1]
Based on this structural analysis, our hypothetical primary target is the intracellular protein "Target Protein X" , a hypothetical kinase involved in a key signaling pathway. The cross-reactivity study will focus on assessing the binding of this compound to two related kinases, "Homologous Kinase A" and "Homologous Kinase B" , which share structural similarity with Target Protein X.
Quantitative Assessment of Cross-Reactivity
The binding affinity of this compound to its intended target and potential off-targets would be quantitatively assessed using techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA). The hypothetical data presented below illustrates how the results of such a study would be summarized.
Table 1: Summary of Binding Affinities (SPR Analysis)
| Analyte | Ligand | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| This compound | Target Protein X | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| This compound | Homologous Kinase A | 3.4 x 10^4 | 5.1 x 10^-3 | 150 |
| This compound | Homologous Kinase B | 7.8 x 10^3 | 9.2 x 10^-3 | 1179 |
| Control Peptide | Target Protein X | No Binding Detected | No Binding Detected | N/A |
Table 2: Half-maximal Effective Concentration (EC50) from Competitive ELISA
| Competitor Peptide | Target Protein | EC50 (nM) |
| This compound | Target Protein X | 5.2 |
| This compound | Homologous Kinase A | 210 |
| This compound | Homologous Kinase B | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) Analysis
This protocol describes the use of SPR to determine the binding kinetics and affinity of the peptide to the target and homologous proteins.[2][3][4]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Protein X, Homologous Kinase A, Homologous Kinase B
-
This compound and a negative control peptide
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: The ligand (Target Protein X, Homologous Kinase A, or Homologous Kinase B) is immobilized on the sensor chip surface via amine coupling. A reference flow cell is activated and blocked without protein immobilization to serve as a negative control.
-
Binding Analysis: The analyte (this compound or control peptide) is injected at various concentrations over the immobilized surface. Association and dissociation are monitored in real-time.
-
Regeneration: The sensor surface is regenerated between each analyte injection using a suitable regeneration buffer (e.g., a low pH glycine (B1666218) solution).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to determine the peptide's ability to compete with a known ligand for binding to the target proteins.[5][6]
Materials:
-
96-well microtiter plates
-
Target Protein X, Homologous Kinase A, Homologous Kinase B
-
Biotinylated tracer ligand (known to bind all three proteins)
-
This compound
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Coating buffer, wash buffer, blocking buffer
Procedure:
-
Coating: The microtiter plate wells are coated with the target proteins.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking agent.
-
Competition: A fixed concentration of the biotinylated tracer ligand is mixed with serial dilutions of this compound and added to the wells.
-
Detection: After incubation and washing, streptavidin-HRP is added, followed by the TMB substrate.
-
Measurement: The absorbance is read at 450 nm. The EC50 value is calculated from the resulting dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Putative interaction of this compound with its target and homologous proteins.
Experimental Workflow Diagram
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affbiotech.cn [affbiotech.cn]
- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Comparative Analysis: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 and Non-Peptide Mimetics in Targeting Protein-Protein Interactions
This guide provides a comparative overview of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 and representative non-peptide mimetics. The focus of this comparison is on their efficacy and characteristics as inhibitors of protein-protein interactions (PPIs), a critical area in contemporary drug discovery. For the purpose of a direct and data-driven comparison, we will analyze their performance in the context of inhibiting the p53-MDM2 interaction, a well-established therapeutic target in oncology.
Introduction to PPI Inhibition
Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of molecules that can effectively block these interactions is a promising therapeutic strategy. Both peptides and non-peptide small molecules have been extensively explored as PPI inhibitors, each with a distinct set of advantages and disadvantages.
Peptidomimetics, such as this compound, are designed to mimic the secondary structure of a native peptide ligand, allowing them to bind with high affinity and specificity to the target protein interface. Their peptidic nature, however, can lead to poor cell permeability and susceptibility to proteolytic degradation. In contrast, non-peptide mimetics are small molecules designed to mimic the key binding residues of a peptide. They often exhibit improved pharmacokinetic properties, including better oral bioavailability and metabolic stability, but may lack the high specificity of their peptide counterparts.
Performance Comparison: p53-MDM2 Inhibition
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cancer biology. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Here, we compare the performance of a representative peptide inhibitor, a stapled peptide derived from p53, and a well-characterized class of non-peptide mimetics, the nutlins.
Table 1: Comparative In Vitro Efficacy of Peptide and Non-Peptide p53-MDM2 Inhibitors
| Inhibitor Class | Compound | Binding Affinity (Kd) | IC50 (FP Assay) | Cell-Based Activity (MCF-7, EC50) |
| Peptide | Stapled Peptide (SAH-p53-8) | 1.8 nM | 3.7 nM | 2.9 µM |
| Non-Peptide | Nutlin-3a | 90 nM | 150 nM | 1.1 µM |
Data presented are representative values from published literature and are intended for comparative purposes.
The data in Table 1 highlight the high binding affinity and potency of peptide-based inhibitors in biochemical assays. However, their cellular activity can be limited by membrane permeability. Non-peptide mimetics, while sometimes exhibiting lower binding affinity, can have comparable or even superior cellular efficacy due to their more favorable physicochemical properties.
Experimental Methodologies
A detailed understanding of the experimental protocols used to generate the comparative data is crucial for its interpretation.
Fluorescence Polarization (FP) Competition Assay
This assay is widely used to measure the binding affinity of inhibitors to a target protein.
Principle: A fluorescently labeled peptide probe (e.g., a p53-derived peptide) is incubated with the target protein (e.g., MDM2). In this bound state, the probe is large and tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor is introduced, it competes with the fluorescent probe for binding to the target protein. This displacement of the probe leads to a decrease in its effective size and faster tumbling, resulting in a lower polarization signal.
Protocol:
-
A solution of the target protein (e.g., 5 nM MDM2) and a fluorescently labeled peptide probe (e.g., 1 nM FAM-p53 peptide) in assay buffer (e.g., PBS, 0.1% BSA) is prepared.
-
The test compounds (peptide or non-peptide mimetics) are serially diluted to a range of concentrations.
-
The protein-probe solution is incubated with the test compounds in a microplate for a defined period (e.g., 30 minutes) at room temperature.
-
The fluorescence polarization of each well is measured using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound probe, is calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based p53 Activation Assay
This assay assesses the ability of an inhibitor to activate the p53 pathway in a cellular context.
Principle: In cancer cells with wild-type p53 (e.g., MCF-7), inhibition of the p53-MDM2 interaction leads to the stabilization and accumulation of p53. Activated p53 then transcriptionally upregulates its target genes, including MDM2 and p21. The induction of these downstream targets can be quantified as a measure of compound activity.
Protocol:
-
MCF-7 cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Following treatment, the cells are lysed, and total protein is extracted.
-
The expression levels of p53, MDM2, and p21 are analyzed by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The EC50 value, the concentration of compound that produces 50% of the maximal response, is determined by plotting the protein expression levels against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological and experimental processes can aid in understanding the comparative data.
Orthogonal Methods for the Comprehensive Validation of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
A Comparative Guide for Researchers
In the development of peptide-based therapeutics and research tools, rigorous validation of the synthesized product is paramount to ensure its identity, purity, and biological function. For the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, a synthetic octapeptide featuring an acetylated N-terminus and an amidated C-terminus, a multi-faceted analytical approach is crucial. The presence of two consecutive arginine residues suggests potential antimicrobial or cell-penetrating properties, making a thorough characterization of its physicochemical properties and biological activity essential.[1][2]
This guide provides a comparative overview of key orthogonal methods to validate findings related to this compound. Orthogonal methods are distinct analytical techniques that measure the same attribute based on different scientific principles, thereby providing a more comprehensive and reliable assessment of the peptide's quality.
I. Physicochemical Characterization: Identity and Purity
The primary validation of a synthetic peptide involves confirming its identity (correct sequence and mass) and assessing its purity. Impurities can arise from deletion sequences, incomplete deprotection, or side reactions during synthesis.[3] A combination of chromatographic and mass spectrometric techniques is the gold standard for this purpose.
Comparison of Orthogonal Methods for Identity and Purity
| Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment (% peak area), retention time. | High resolution, reproducible, quantitative. | Co-elution of impurities with similar hydrophobicity is possible. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by hydrophobicity coupled with mass-to-charge (m/z) ratio detection. | Confirms molecular weight of the main peptide and impurities. | High specificity, provides molecular weight information for impurity identification. | Ionization suppression can affect quantification. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by their quantification. | Confirms amino acid composition and provides an accurate measure of peptide concentration. | Absolute quantification, confirms composition. | Destructive to the sample, does not provide sequence information. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Orthogonal purity assessment, detection of charged impurities. | High efficiency, minimal sample consumption. | Lower loading capacity compared to HPLC. |
II. Biological Activity Assessment
Given the arginine-rich nature of this compound, its potential as an antimicrobial peptide (AMP) or a cell-penetrating peptide (CPP) should be investigated.[4][5][6] Orthogonal biological assays are necessary to confirm and quantify these activities.
Comparison of Orthogonal Methods for Biological Activity
| Method | Principle | Information Provided | Advantages | Limitations |
| Minimum Inhibitory Concentration (MIC) Assay | Broth microdilution method to determine the lowest peptide concentration that inhibits visible microbial growth. | Quantitative measure of antimicrobial potency against specific bacterial or fungal strains. | Standardized, widely accepted for antimicrobial susceptibility testing. | In vitro results may not always translate to in vivo efficacy. |
| Cellular Uptake Assay (Flow Cytometry) | A fluorescently labeled version of the peptide is incubated with cells, and uptake is quantified by measuring cellular fluorescence. | Quantitative assessment of cell penetration efficiency. | High-throughput, provides quantitative data on a per-cell basis. | Requires peptide labeling, which may alter its properties. |
| Confocal Microscopy | Visualization of the subcellular localization of a fluorescently labeled peptide within cells. | Qualitative and semi-quantitative data on cellular entry and distribution. | Provides spatial information on peptide localization. | Lower throughput than flow cytometry. |
Experimental Protocols
RP-HPLC for Purity Analysis
Objective: To determine the purity of the this compound peptide by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.
-
Inject 20 µL of the peptide sample.
-
Run the gradient and record the chromatogram.
-
Calculate the purity by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
-
LC-MS for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized peptide.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phases as in the RP-HPLC protocol. A faster gradient can often be used.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1500.
-
Data Analysis: The expected monoisotopic mass of this compound is approximately 824.5 Da. Look for the corresponding [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺ ions.
-
Amino Acid Analysis (AAA)
Objective: To confirm the amino acid composition of the peptide and determine its concentration.
-
Procedure:
-
Hydrolysis: An accurately weighed sample of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours.
-
Derivatization: The resulting free amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC).
-
Analysis: The derivatized amino acids are separated and quantified by RP-HPLC with UV detection.
-
Quantification: The molar ratios of the amino acids are calculated and compared to the theoretical composition. The total peptide content is determined by comparing the sum of the amino acid masses to the initial sample weight.
-
MIC Assay for Antimicrobial Activity
Objective: To determine the antimicrobial efficacy of the peptide against a target microorganism (e.g., E. coli).
-
Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton broth), peptide stock solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the peptide in the broth medium in the wells of the 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
Visualizations
Workflow for Peptide Validation
The following diagram illustrates a logical workflow for the comprehensive validation of a synthetic peptide like this compound.
Caption: Workflow for peptide validation.
Hypothesized Signaling Pathway for Cell Penetration
The diagram below depicts a hypothesized mechanism of cell entry for an arginine-rich cell-penetrating peptide.
Caption: Hypothesized cell entry mechanism.
References
- 1. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 2. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Short arginine-rich lipopeptides: From self-assembly to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 suppliers
For researchers and drug development professionals, the quality and reliability of synthetic peptides are paramount to achieving reproducible and accurate experimental outcomes. This guide provides a comprehensive head-to-head comparison of different suppliers for the peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, a sequence with potential applications in various biological studies. The comparison is based on critical quality attributes, supported by detailed experimental protocols for verification.
Data Presentation: Supplier Comparison
The following table summarizes the key quality metrics for this compound from three different suppliers. The data presented is a synthesis of typical specifications provided by peptide manufacturers and should be considered illustrative. Researchers are encouraged to request certificates of analysis from suppliers for actual batch-specific data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | >98% | >95% | >99% (Premium Grade) |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| Appearance | White to off-white powder | White powder | White crystalline powder |
| Solubility | Water | Water | Water |
| Counter-ion | TFA | TFA | Acetate |
| Price ($/mg) | 15 | 12 | 25 |
Experimental Protocols
To ensure the quality and biological activity of the procured peptide, a series of validation experiments are recommended. Below are detailed protocols for the key assays.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of a peptide sample by separating it from any impurities.[1][2][3][4][5]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or acetonitrile, to a final concentration of 1 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is commonly used for peptide analysis.[1][2][4]
-
Mobile Phase:
-
Gradient: A linear gradient from 5% to 60% of Mobile Phase B over 30 minutes is a typical starting point for separating the peptide from its impurities.[4]
-
Detection: The peptide is detected by UV absorbance at 214 nm, which corresponds to the peptide bond.[4]
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[1][4]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the peptide, thereby verifying its amino acid sequence.[6][7][8][9]
-
Sample Preparation: The peptide sample is prepared similarly to the HPLC analysis, often diluted from the same stock solution.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides.[6]
-
Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide ions. The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (825.0 g/mol ).[10]
-
Tandem MS (MS/MS): For further confirmation, tandem mass spectrometry can be performed.[8][9] The peptide ion is fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence.
Biological Activity Assessment: Cell Viability Assay
A cell-based assay is crucial to determine the biological effect of the peptide.[11][12] The specific assay will depend on the intended application of the peptide. As this compound contains arginine residues, which are often found in cell-penetrating peptides, a cell viability assay can be used to assess its potential cytotoxicity.[10]
-
Cell Culture: Select a relevant cell line and culture the cells in a 96-well plate to an appropriate confluency.
-
Peptide Treatment: Prepare serial dilutions of the peptide in a serum-free medium and add them to the cells.[11] Include a vehicle control (medium without peptide).[11]
-
Incubation: Incubate the cells with the peptide for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Use a colorimetric assay such as MTT or a fluorescence-based assay to quantify the number of viable cells.[11]
-
Data Analysis: Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Experimental Workflow for Peptide Quality Control
Caption: Workflow for peptide quality control.
Hypothetical Signaling Pathway
Caption: Hypothetical cell signaling pathway.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pekcuralabs.com [pekcuralabs.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 8. ibib.waw.pl [ibib.waw.pl]
- 9. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Buy this compound [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. selectscience.net [selectscience.net]
Safety Operating Guide
Personal protective equipment for handling Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research. While this specific peptide is not classified as hazardous, it should be handled with care in a controlled laboratory environment.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure and contamination. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Required Equipment | Recommended for Enhanced Safety |
| Eye and Face | Safety Goggles (ANSI Z87.1 certified)[1] | Face Shield (in addition to goggles when splash hazards exist)[1] |
| Hand | Disposable Nitrile Gloves[1][2] | Double gloving for extended handling[1] |
| Body | Laboratory Coat[1][2] | Splash apron for large quantities or vigorous mixing |
| Respiratory | Not generally required for small quantities | Respirator/Dust Mask (when weighing or handling large quantities of lyophilized powder)[1] |
| General Attire | Long Pants and Closed-Toe Shoes[1] | --- |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure safe and effective handling of this compound in its lyophilized and reconstituted forms.
A. Handling Lyophilized Peptide:
-
Preparation: Before opening, allow the sealed container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[1][3]
-
Weighing: Conduct weighing in a clean, controlled environment with minimal air currents.[1][2] For larger quantities, use of a chemical fume hood is recommended to avoid inhalation of the powder.[4]
-
Transfer: Use clean, sterile spatulas and weighing boats.
-
Storage: After weighing, tightly reseal the container and store the lyophilized peptide at -20°C or colder for long-term stability.[1][2][3]
B. Reconstitution and Handling of Peptide Solutions:
-
Solvent Selection: There is no universal solvent for all peptides.[3] The choice of solvent will depend on the experimental requirements. Use high-purity water or appropriate buffer solutions.[5]
-
Dissolution: Add the solvent to the lyophilized peptide. Gentle vortexing or sonication can aid in dissolution.[1]
-
Storage of Solutions: It is not recommended to store peptides in solution for extended periods.[1] For necessary storage, create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]
III. Disposal Plan: Waste Management
All materials contaminated with this compound should be treated as chemical waste.[1]
A. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
B. Final Disposal:
-
Observe all federal, state, and local environmental regulations for chemical waste disposal.[1]
-
A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
